Fmoc-L-Tyr(tBu)-OSu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O7/c1-32(2,3)40-21-14-12-20(13-15-21)18-27(30(37)41-34-28(35)16-17-29(34)36)33-31(38)39-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26-27H,16-19H2,1-3H3,(H,33,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYIKTNTHOGOIE-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679811 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155892-27-6 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl O-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Tyr(tBu)-OSu: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and application of N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly referred to as Fmoc-L-Tyr(tBu)-OSu. This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tyrosine residues into peptide chains.
Core Chemical Properties
This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value | References |
| CAS Number | 155892-27-6 | [1][2] |
| Molecular Formula | C₃₂H₃₂N₂O₇ | [1][2] |
| Molecular Weight | 556.61 g/mol | [1][2] |
| Melting Point | 107 - 117 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = -50 ± 1 ° (c=1 in DMF) | [1] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3][4] Sparingly soluble in aqueous solutions.[4] | |
| Storage | Store at 0 - 8 °C.[1] For long-term storage, -20°C is recommended.[3][5] | |
| Stability | Stable for at least two years when stored at -20°C.[4] Stable under recommended storage conditions.[6] |
Chemical Structure and Visualization
This compound is a derivative of the amino acid L-tyrosine, featuring three key protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group, the tert-butyl (tBu) group on the phenolic hydroxyl group of the tyrosine side chain, and the N-hydroxysuccinimide (OSu) ester at the C-terminus. The Fmoc group is base-labile, allowing for its removal under mild conditions during SPPS. The acid-labile tBu group prevents unwanted side reactions at the tyrosine side chain. The OSu group activates the carboxyl terminus for efficient coupling to the free amino group of the growing peptide chain.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc and tyrosine groups, the methine and methylene protons of the Fmoc group, the α- and β-protons of the tyrosine backbone, the singlet for the tert-butyl group, and a characteristic singlet for the succinimide protons.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Fmoc, ester, and succinimide groups, the aromatic carbons of the Fmoc and tyrosine moieties, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the tyrosine backbone and the succinimide ring.
Infrared (IR) Spectroscopy: Key vibrational bands would include C=O stretching frequencies for the urethane, ester, and imide functional groups, aromatic C-H and C=C stretching, and aliphatic C-H stretching.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺. Fragmentation patterns would likely involve the loss of the OSu group, the tBu group, and cleavage of the Fmoc group.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This compound is utilized in the coupling step of Fmoc-based SPPS. The following is a general protocol for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA) (optional, for in situ activation if starting from Fmoc-L-Tyr(tBu)-OH)
-
Coupling vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation (if starting from the carboxylic acid): If using Fmoc-L-Tyr(tBu)-OH, pre-activation is necessary. Dissolve 3-5 equivalents of Fmoc-L-Tyr(tBu)-OH and a suitable activating agent (e.g., HBTU, HATU) in DMF. Add DIPEA (2 equivalents relative to the activating agent) and allow the mixture to pre-activate for 5-10 minutes. Note: When using the pre-activated this compound, this step is omitted.
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Dissolve 1.5-3 equivalents of this compound in DMF.
-
Add the this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for difficult couplings.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash the resin with DCM (3-5 times) to prepare for the next deprotection step or for storage.
-
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
HPLC Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Fmoc-protected amino acids. A general reversed-phase HPLC protocol is provided below.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a sample solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 280 nm
-
Column Temperature: 25-30 °C
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Conclusion
This compound is an indispensable reagent for the synthesis of tyrosine-containing peptides. Its pre-activated N-hydroxysuccinimide ester allows for efficient and high-yield coupling reactions in solid-phase peptide synthesis. A thorough understanding of its chemical properties, structure, and appropriate handling protocols is essential for researchers in peptide chemistry and drug development to achieve successful and reproducible synthetic outcomes. The information provided in this technical guide serves as a foundational resource for the effective utilization of this key building block in the creation of complex peptide molecules.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Tyr(tBu)-OSu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow.
Introduction
This compound is a derivative of the amino acid tyrosine, widely utilized in the synthesis of peptides for research, therapeutic, and diagnostic applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the tert-butyl (tBu) group on the side-chain hydroxyl function offer orthogonal protection, allowing for selective deprotection during peptide chain elongation. The N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for the carboxyl function, facilitating amide bond formation with high yields and minimal racemization.
This guide details a two-stage process: the synthesis and purification of the precursor, Fmoc-L-Tyr(tBu)-OH, followed by its conversion to the final product, this compound.
Physicochemical Properties
A summary of the key physicochemical properties for the precursor and the final product is provided below for easy reference.
Table 1: Physicochemical Data of Fmoc-L-Tyr(tBu)-OH
| Property | Value | Reference |
| CAS Number | 71989-38-3 | [1] |
| Molecular Formula | C₂₈H₂₉NO₅ | [1] |
| Molecular Weight | 459.53 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 153-156 °C | [1] |
| Optical Rotation | [α]²⁰/D −29±2°, c = 1% in DMF | [1] |
| Purity (HPLC) | ≥98.0% | [1] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 155892-27-6 | [2][3] |
| Molecular Formula | C₃₂H₃₂N₂O₇ | [2][3] |
| Molecular Weight | 556.61 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 107 - 117 °C | [2] |
| Purity (HPLC) | ≥ 98% | [2] |
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Synthesis of Fmoc-L-Tyr(tBu)-OH
This protocol describes the synthesis of the precursor, Fmoc-L-Tyr(tBu)-OH, from O-tert-butyl-L-tyrosine.
Materials:
-
O-tert-butyl-L-tyrosine
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend O-tert-butyl-L-tyrosine in a solution of dioxane.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution to the suspension of O-tert-butyl-L-tyrosine.
-
Add an aqueous solution of sodium carbonate to the reaction mixture to maintain a pH between 9 and 10.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
To the aqueous residue, add ethyl acetate and acidify to a pH of 2-3 with 1M HCl.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Fmoc-L-Tyr(tBu)-OH.
Purification of Fmoc-L-Tyr(tBu)-OH
The crude Fmoc-L-Tyr(tBu)-OH is purified by recrystallization.
Materials:
-
Crude Fmoc-L-Tyr(tBu)-OH
-
Toluene
Procedure:
-
Place the crude Fmoc-L-Tyr(tBu)-OH (e.g., 100 g) in a flask and add toluene (e.g., 600 mL).[4]
-
Heat the mixture to 50 °C with stirring and maintain this temperature for 1 hour.[4]
-
Cool the mixture to 30 ± 5 °C and continue stirring for 2 hours.[4]
-
Filter the solid product and wash the filter cake with toluene.[4]
-
Dry the purified Fmoc-L-Tyr(tBu)-OH under vacuum at 50 °C. A typical yield for this purification step is around 98g.[4]
Synthesis of this compound
This protocol details the esterification of Fmoc-L-Tyr(tBu)-OH to its N-hydroxysuccinimide ester.
Materials:
-
Purified Fmoc-L-Tyr(tBu)-OH
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Fmoc-L-Tyr(tBu)-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction for the formation of a white precipitate of dicyclohexylurea (DCU).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of ethyl acetate.
-
Add hexane to induce precipitation of the product.
-
Filter the white solid, wash with hexane, and dry under vacuum to yield this compound.
Purification of this compound
Further purification can be achieved by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/hexane).
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals, wash with cold hexane, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps and decision points in the synthesis and purification process.
Caption: Logical workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and purity at different stages of the synthesis.
Table 3: Yield and Purity Data
| Stage | Product | Typical Yield | Purity (HPLC) |
| Synthesis of Fmoc-L-Tyr(tBu)-OH | Crude Fmoc-L-Tyr(tBu)-OH | >90% | Variable |
| Purification of Fmoc-L-Tyr(tBu)-OH | Pure Fmoc-L-Tyr(tBu)-OH | ~98% (of crude)[4] | ≥98.0%[1] |
| Synthesis of this compound | Crude this compound | >90% | Variable |
| Purification of this compound | Pure this compound | >85% (of crude) | ≥98%[2] |
Conclusion
This technical guide provides a detailed methodology for the synthesis and purification of this compound. By following the outlined protocols, researchers, scientists, and drug development professionals can reliably produce this essential reagent for solid-phase peptide synthesis. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing the synthesis, ensuring the production of high-purity material for demanding applications.
References
An In-depth Technical Guide to the Mechanism of Action of Fmoc-L-Tyr(tBu)-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of action of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu) in solid-phase peptide synthesis (SPPS). This reagent is a cornerstone in the synthesis of tyrosine-containing peptides, offering high efficiency and purity.[1][2] This document details the function of its constituent parts, experimental protocols for its use, and the underlying chemical principles.
Core Concepts: The Orthogonal Fmoc/tBu Strategy
This compound is an amino acid derivative designed for the widely used Fmoc/tBu orthogonal strategy in SPPS. This strategy relies on the use of two different classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the α-amino group during chain elongation without affecting the side-chain protecting groups.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid. Its removal is typically achieved by treatment with a secondary amine, most commonly piperidine.[3]
-
tBu (tert-Butyl) Group: This is an acid-labile protecting group used for the hydroxyl group of the tyrosine side chain. It remains stable during the basic conditions of Fmoc removal and is cleaved during the final step of peptide synthesis with a strong acid, such as trifluoroacetic acid (TFA).
-
OSu (N-Hydroxysuccinimide) Ester: This is an activating group for the carboxyl function of the amino acid. It transforms the carboxylic acid into a more reactive ester, facilitating the formation of a stable amide (peptide) bond with the free amino group of the growing peptide chain.
Mechanism of Action in the SPPS Cycle
The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process involving deprotection, coupling, and washing steps.
Nα-Fmoc Deprotection
The SPPS cycle begins with the removal of the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide. This is achieved by treating the peptidyl-resin with a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4]
The mechanism proceeds via a β-elimination reaction:
-
A piperidine molecule abstracts the acidic proton on the C9 carbon of the fluorenyl group.
-
This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the carbamate as a carbamic acid, which subsequently decarboxylates.
-
The highly reactive DBF is then scavenged by another piperidine molecule to form a stable adduct, preventing side reactions with the newly liberated N-terminal amine.
Coupling of this compound
Following the removal of the Fmoc group and thorough washing of the resin to remove excess piperidine and the DBF-adduct, the activated this compound is introduced. The N-hydroxysuccinimide ester is a highly efficient acylating agent.[3]
The coupling mechanism involves the nucleophilic attack of the free N-terminal amine of the resin-bound peptide on the carbonyl carbon of the OSu ester of this compound. This results in the formation of a new peptide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and tBu Deprotection
Once the peptide chain assembly is complete, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For the Fmoc/tBu strategy, this is accomplished by treating the peptidyl-resin with a strong acid, typically a cocktail containing 95% trifluoroacetic acid (TFA).[5]
The tBu group on the tyrosine side chain is cleaved through a mechanism involving the formation of a stable tert-butyl cation. Scavengers, such as water and triisopropylsilane (TIS), are included in the cleavage cocktail to quench the reactive carbocations generated from the tBu groups and other protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.
Data Presentation
The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. While specific quantitative data for this compound can vary depending on the peptide sequence, resin, and coupling reagents used, the following table provides representative values for a standard Fmoc/tBu-based SPPS.[6]
| Parameter | Typical Value | Factors Influencing the Value |
| Fmoc Deprotection Time | 5-20 minutes | Steric hindrance of the N-terminal amino acid, resin type, piperidine concentration. |
| Coupling Time | 30-60 minutes | Steric hindrance of both amino acids being coupled, activation method, concentration of reagents. |
| Coupling Efficiency per Cycle | >99% | Optimized coupling time, efficient activation, absence of peptide aggregation. |
| Overall Yield (for a 10-mer peptide) | 20-50% | Cumulative efficiency of all cycles, handling losses during cleavage and purification. |
| Final Purity (after purification) | >95% | Efficiency of each coupling and deprotection step, effectiveness of the cleavage cocktail and purification method. |
Experimental Protocols
The following are detailed methodologies for the key steps involving this compound in manual SPPS.
Protocol 1: Nα-Fmoc Deprotection
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in a reaction vessel.
-
Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.
-
Second Treatment: Drain the piperidine solution and repeat the treatment with a fresh portion of 20% piperidine in DMF for another 5-10 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound
-
Reagent Preparation: Dissolve 2-4 equivalents of this compound in a minimal amount of DMF.
-
Coupling Reaction: Add the dissolved this compound to the deprotected peptidyl-resin. Agitate the mixture for 30-60 minutes at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test to detect free primary amines.
-
Washing: After the coupling is complete (as indicated by a negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and the N-hydroxysuccinimide byproduct.
Protocol 3: Final Cleavage and tBu Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, typically consisting of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and agitate the mixture for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly effective and indispensable reagent in modern solid-phase peptide synthesis. Its well-defined mechanism of action, based on the orthogonal Fmoc/tBu protection strategy and efficient OSu activation, allows for the reliable and high-fidelity synthesis of complex tyrosine-containing peptides. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers and drug development professionals can leverage this powerful tool to advance their scientific endeavors.[2]
References
An In-depth Technical Guide to the Solubility and Stability of Fmoc-L-Tyr(tBu)-OSu in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-O-tert-butyl-L-tyrosine-N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the behavior of this activated amino acid derivative in various organic solvents is paramount for ensuring the efficiency of coupling reactions, the purity of the final peptide, and the reproducibility of the synthesis process.
Executive Summary
This compound is a cornerstone building block for the incorporation of tyrosine residues in peptide synthesis. Its solubility and stability are influenced by the interplay of its three key chemical moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the tert-butyl (tBu) side-chain protecting group, and the N-hydroxysuccinimide (OSu) active ester. This guide summarizes the available data on its solubility in common peptide synthesis solvents, discusses the primary factors governing its stability, and provides detailed experimental protocols for researchers to determine these parameters under their specific laboratory conditions.
Solubility Profile
Precise quantitative solubility data for this compound is not extensively published. However, by examining data for the closely related precursor, Fmoc-L-Tyr(tBu)-OH, and considering the general solubility characteristics of Fmoc-amino acids, a reliable profile can be established. Generally, the OSu ester is expected to have a solubility profile similar to its corresponding carboxylic acid in polar aprotic solvents.
Quantitative Solubility Data for Fmoc-L-Tyr(tBu)-OH
The solubility of the parent Fmoc-amino acid provides a strong indication of the solubility of its active ester.
| Solvent | Abbreviation | Solubility of Fmoc-L-Tyr(tBu)-OH |
| Dimethylformamide | DMF | Soluble; specific concentration values vary by source.[1][2] |
| Dimethyl sulfoxide | DMSO | Up to 100 mg/mL (may require ultrasonication)[3][4] |
| N-Methyl-2-pyrrolidone | NMP | Generally soluble, similar to DMF. |
| Dichloromethane | DCM | Lower solubility compared to DMF and NMP.[5] |
| Acetonitrile | ACN | Soluble. |
| Methanol | MeOH | Soluble.[1][2] |
| Ethyl Acetate | EtOAc | Soluble.[1][2] |
| Water | H₂O | Insoluble.[1][2] |
| Petroleum Ether | - | Insoluble.[1][2] |
Qualitative Solubility and Recommendations for this compound
-
High Solubility: Expect high solubility in polar aprotic solvents such as DMF, DMSO, and NMP . These are the recommended solvents for preparing stock solutions for coupling reactions in SPPS.
-
Moderate to Low Solubility: Solubility is generally lower in less polar solvents like DCM . While some Fmoc-amino acids are soluble in DCM, it is not always a reliable solvent for active esters, especially for extended periods.
-
Insolubility: The compound is practically insoluble in non-polar hydrocarbon solvents and water.
Stability Profile
The stability of this compound is a critical factor for its successful application. Degradation can lead to failed couplings, the introduction of impurities, and reduced peptide yield and purity. The three main components of the molecule each have distinct stability characteristics.
N-Hydroxysuccinimide (OSu) Ester Stability
The OSu active ester is the most reactive and sensitive part of the molecule. Its primary degradation pathway is hydrolysis , which can be catalyzed by trace amounts of water in the solvent, leading to the formation of the inactive Fmoc-L-Tyr(tBu)-OH.
-
Moisture Sensitivity: N-hydroxysuccinimide esters are highly susceptible to hydrolysis. It is imperative to use anhydrous solvents and to minimize exposure to atmospheric moisture.[6]
-
Solvent Effects: In organic solvents free of water, NHS esters are generally stable.[7]
-
Storage of Solutions: Solutions of this compound are not recommended for long-term storage. It is best practice to prepare solutions immediately before use. If short-term storage is necessary, it should be under anhydrous conditions at low temperatures (-20°C or -80°C).
Fmoc Group Stability
The Fmoc group is the N-terminal protecting group, which is removed by a base-catalyzed elimination reaction.
-
Base Lability: The Fmoc group is sensitive to basic conditions. While stable in the neutral environment of a stock solution, exposure to bases will lead to its premature cleavage.
-
Solvent Purity: Solvents like DMF can degrade over time to produce small amounts of dimethylamine.[5] This basic impurity can slowly cleave the Fmoc group, leading to the formation of the free amine of Tyr(tBu)-OSu, which can then react with other molecules of this compound to form dipeptides. It is recommended to use high-purity, peptide-synthesis-grade solvents.
-
Solvent-Dependent Decomposition: Some studies have shown that Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[5]
Tert-Butyl (tBu) Group Stability
The tert-butyl group protects the hydroxyl function of the tyrosine side chain.
-
Acid Lability: The tBu group is stable to the basic conditions used for Fmoc deprotection and to the neutral conditions of the coupling reaction. It is, however, labile to strong acids and is typically removed during the final cleavage of the peptide from the resin with reagents like trifluoroacetic acid (TFA).
Experimental Protocols
The following protocols provide a framework for researchers to determine the solubility and stability of this compound using standard laboratory equipment.
Protocol for Solubility Determination
This protocol outlines a simple, qualitative and semi-quantitative method to assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of anhydrous, peptide-synthesis-grade solvents (e.g., DMF, DMSO, NMP, DCM, ACN)
-
Small vials (e.g., 1.5 mL glass vials) with caps
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Initial Observation: Observe if the solid dissolves immediately at room temperature.
-
Agitation: If the solid does not dissolve, cap the vial and vortex it for 30-60 seconds.
-
Sonication: If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.
-
Incremental Solvent Addition: If the solid is still not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 4 and 5.
-
Determination of Solubility: Continue adding solvent incrementally until the solid is completely dissolved. The solubility can be expressed as mg/mL.
-
Record Observations: Note the appearance of the solution (e.g., clear, colorless, hazy) and the conditions required for dissolution (e.g., vortexing, sonication).
Caption: Workflow for determining the solubility of this compound.
Protocol for Stability Assessment using HPLC
This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound over time in a specific solvent.
Materials:
-
This compound
-
Anhydrous, peptide-synthesis-grade solvent of interest (e.g., DMF)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA)
-
Thermostated autosampler or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 10 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute a sample of the stock solution with the mobile phase to an appropriate concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time-zero reference.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, or elevated temperature for forced degradation).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it appropriately, and inject it into the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A linear gradient from, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm and 280 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Monitor the peak area of the intact this compound peak over time.
-
Look for the appearance of new peaks, which may correspond to degradation products (e.g., Fmoc-L-Tyr(tBu)-OH due to hydrolysis).
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
References
- 1. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. peptide.com [peptide.com]
- 6. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 7. Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Application Data for CAS No. 155892-27-6 (Fmoc-L-Tyr(tBu)-OSu)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and primary application of the compound identified by CAS number 155892-27-6, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, or Fmoc-L-Tyr(tBu)-OSu. This reagent is a cornerstone in modern solid-phase peptide synthesis (SPPS), facilitating the incorporation of a protected tyrosine residue into a growing peptide chain.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, storage, and use in synthesis.
| Property | Value | Citations |
| CAS Number | 155892-27-6 | [1] |
| Molecular Formula | C₃₂H₃₂N₂O₇ | [1][2] |
| Molecular Weight | 556.61 g/mol | [1] |
| Appearance | White to off-white powder/solid | [2][3] |
| Melting Point | 107 - 117 °C | [2] |
| Optical Rotation | [α]²⁰/D = -50 ± 1° (c=1 in DMF) | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is an activated amino acid derivative designed for efficient coupling during Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the alpha-amino group, while the tert-butyl (tBu) group offers stable, acid-labile protection for the tyrosine side-chain's hydroxyl group, preventing unwanted side reactions. The N-hydroxysuccinimide (OSu) ester is a highly reactive leaving group that facilitates amide bond formation.
Experimental Protocols
The following protocols outline the standard steps in solid-phase peptide synthesis where this compound is utilized. These procedures are foundational and may require optimization based on the specific peptide sequence and scale of the synthesis.
1. Resin Preparation and Swelling:
-
Objective: To prepare the solid support for peptide chain elongation.
-
Protocol:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[4]
-
Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use approximately 300 mg) into a reaction vessel.[5]
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least one hour at room temperature. This process makes the reactive sites within the resin accessible.[5]
-
After swelling, drain the DMF from the vessel using nitrogen pressure or filtration.[5]
-
2. N-terminal Fmoc Group Deprotection:
-
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step.
-
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[4][5]
-
Agitate the mixture for a period of 15-30 minutes to ensure complete removal of the Fmoc group.[4] The reaction progress can be monitored by UV spectrophotometry of the fulvene-piperidine adduct in the filtrate.
-
Drain the deprotection solution.
-
Thoroughly wash the resin with DMF (at least 3-5 times) to remove residual piperidine and byproducts.[5]
-
3. Amino Acid Coupling (Incorporation of this compound):
-
Objective: To form a peptide bond between the free amine on the resin-bound peptide and the incoming activated amino acid, this compound.
-
Protocol:
-
Dissolve this compound (typically 2-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the dissolved, activated amino acid solution to the washed resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.[4]
-
To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a qualitative test (e.g., the Kaiser test). A negative test indicates that all primary amines have reacted.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
4. Final Cleavage and Deprotection:
-
Objective: To cleave the completed peptide from the solid support and remove all side-chain protecting groups (including the t-butyl group from tyrosine).
-
Protocol:
-
Ensure the N-terminal Fmoc group from the final amino acid has been removed as per Protocol 2.
-
Wash the peptidyl-resin thoroughly with a solvent like Dichloromethane (DCM) and dry it.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for sequences without sensitive residues.[6]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin to collect the cleaved peptide solution.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold ether to remove remaining scavengers and byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase HPLC.
-
Visualized Workflows
The following diagrams illustrate the core logical flows in the application of this compound.
Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.
Caption: Chemical logic of the Fmoc deprotection step using piperidine.
References
The Pivotal Role of the Succinimidyl Ester (OSu) Group in the Reactivity of Fmoc-L-Tyr(tBu)-OSu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of peptide synthesis and bioconjugation, the efficiency and fidelity of amide bond formation are paramount. Fmoc-L-Tyr(tBu)-OSu, a protected derivative of the amino acid tyrosine, is a key building block in Solid-Phase Peptide Synthesis (SPPS). Its reactivity is critically governed by the N-hydroxysuccinimide (OSu) ester group. This technical guide delves into the core functionalities of the OSu group, providing a detailed examination of its role in the reactivity of this compound, supported by experimental protocols and quantitative data.
The Chemistry of the OSu Group: An Activated Ester
The OSu group is an activating group that converts the carboxylic acid of Fmoc-L-Tyr(tBu)-OH into a highly reactive N-hydroxysuccinimide (NHS) ester. This activation is crucial because direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. The OSu group transforms the carboxylate into a good leaving group, facilitating nucleophilic attack by the primary amine of the incoming amino acid.
The reactivity of NHS esters like this compound is significantly higher than that of other esters, such as p-nitrophenyl esters, which can be attributed to the electronic properties of the N-hydroxysuccinimide leaving group.[1][2]
Reaction Mechanism: Aminolysis vs. Hydrolysis
The primary reaction of this compound in peptide synthesis is aminolysis, where it reacts with a free N-terminal amine of a growing peptide chain to form a stable amide bond. However, a competing and often undesirable side reaction is hydrolysis, where the OSu ester reacts with water, regenerating the original carboxylic acid.
Caption: Reaction pathways of this compound.
The rate of both aminolysis and hydrolysis is significantly influenced by pH. Higher pH increases the nucleophilicity of the amine by deprotonating it, thus accelerating the desired aminolysis. However, increased hydroxide ion concentration at higher pH also accelerates the competing hydrolysis reaction.[3] Therefore, careful control of pH is critical to maximize coupling efficiency.
Quantitative Data on NHS Ester Reactivity
| Parameter | Observation | Significance | Reference |
| pH Dependence | Reaction rate increases with pH from 5 to 8. Above pH 8, hydrolysis becomes increasingly significant. | Optimal coupling is typically achieved in a slightly basic pH range (7.5-8.5) to balance amine nucleophilicity and ester stability. | [3] |
| Amine Basicity | A linear relationship exists between the basicity of the amine and the rate of aminolysis. | More basic amines will react faster with the OSu ester. | [1] |
| Leaving Group Ability | Nucleophilic rate constants for N-hydroxy esters are approximately two orders of magnitude greater than for phenyl esters with comparable basicity. | The OSu group is a highly efficient activating group, leading to rapid amide bond formation. | [4] |
| Solvent Effects | The uncatalyzed reaction path is significantly decreased in aqueous solvent systems compared to anhydrous dioxane. | The choice of solvent can influence the reaction kinetics and the extent of side reactions. | [4] |
Potential Side Reactions
While the primary amine of the N-terminus is the intended target, the high reactivity of the OSu group can lead to side reactions with other nucleophilic amino acid side chains, especially under non-optimal conditions.
| Amino Acid | Side Chain Nucleophile | Potential Side Product | Mitigation Strategy | Reference |
| Lysine | ε-amino group | Branched peptide | Orthogonal side-chain protection (e.g., Boc) is essential. | [5] |
| Serine, Threonine | Hydroxyl group | O-acylation | Generally less reactive than amines. Can be minimized by controlling pH and reaction time. | [6] |
| Tyrosine | Phenolic hydroxyl group | O-acylation | The tBu protection on this compound prevents this. For unprotected tyrosine residues, this can be a significant side reaction. | [6] |
| Arginine | Guanidinium group | Acylation of the guanidinium group | Less common, but can occur under certain conditions. | [6] |
| Cysteine | Sulfhydryl group | Thioester formation | Side-chain protection (e.g., Trt, Acm) is crucial. | [6] |
Experimental Protocols
Synthesis of this compound from Fmoc-L-Tyr(tBu)-OH
Objective: To activate the carboxylic acid of Fmoc-L-Tyr(tBu)-OH with N-hydroxysuccinimide.
Materials:
-
Fmoc-L-Tyr(tBu)-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fmoc-L-Tyr(tBu)-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir at 0°C for 1 hour, then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
If EDC was used, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/hexane) to obtain pure this compound.
Peptide Coupling using this compound in SPPS
Objective: To couple this compound to the N-terminus of a resin-bound peptide.
Caption: SPPS workflow using this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
A base such as N,N-Diisopropylethylamine (DIPEA) (optional, for in-situ neutralization protocols)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve this compound (2-5 equivalents relative to resin loading) in DMF.
-
Add the solution to the washed resin.
-
If required by the specific protocol, add a non-nucleophilic base like DIPEA (2-5 equivalents).
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result indicates complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and the N-hydroxysuccinimide byproduct.
-
The resin is now ready for the next cycle of deprotection and coupling.
Conclusion
The N-hydroxysuccinimide ester (OSu) group is the cornerstone of this compound's utility in peptide synthesis. By creating a highly reactive yet manageable activated ester, it enables efficient and rapid amide bond formation under mild conditions. A thorough understanding of its reactivity, including the influence of pH and the potential for side reactions, is crucial for researchers, scientists, and drug development professionals to optimize peptide synthesis protocols, thereby ensuring high yields and purity of the final product. The provided experimental protocols offer a practical framework for the synthesis and application of this vital reagent in the construction of complex peptides.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to Fmoc-L-Tyr(tBu)-OSu for Peptide Synthesis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in solid-phase peptide synthesis (SPPS) is paramount. This guide provides a detailed overview of Fmoc-L-Tyr(tBu)-OSu, a protected amino acid derivative crucial for the synthesis of peptides containing tyrosine.
Core Concepts in Fmoc-Based Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields.[1][2] In this approach, the Nα-amino group of the amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group.[1][2] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]
Physicochemical Properties of this compound and Related Compounds
This compound is an N-hydroxysuccinimide (OSu) ester of Fmoc-protected, side-chain-protected L-tyrosine. The OSu ester is a pre-activated form, facilitating efficient coupling to the free N-terminal amine of the growing peptide chain.
| Property | This compound | Fmoc-L-Tyr(tBu)-OH |
| CAS Number | 155892-27-6[3] | 71989-38-3[4][5][6] |
| Alternate Names | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosine succinimidyl ester[3] | N-Fmoc-O-tert-butyl-L-tyrosine[7], Fmoc-O-tert-butyl-L-tyrosine[6] |
| Molecular Formula | C32H32N2O7[3][8] | C28H29NO5[6][7] |
| Molecular Weight | 556.61 g/mol [3] | 459.5 g/mol [7] |
| Appearance | White to off-white powder[8] | Powder |
| Melting Point | 107 - 117 °C[8] | 153 - 156 °C[5] |
| Purity | ≥ 98% (HPLC)[8] | ≥ 98.0% (HPLC) |
| Storage | 0 - 8 °C[8] | 2 - 8 °C[5] |
| Solubility | Not specified | Soluble in DMSO (≥10 mg/ml), slightly soluble in Ethanol (0.1-1 mg/ml)[6] |
| Optical Rotation | [α]D20 = -50 ± 1 ° (c=1 in DMF)[8] | [α]20/D −29±2°, c = 1% in DMF |
Experimental Protocols
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Nα-Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the peptide chain, preparing it for the next coupling reaction.
-
Reagent: 20% piperidine in N,N-dimethylformamide (DMF).
-
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Treat the resin with the deprotection solution for a specified time (e.g., two treatments of 5-10 minutes each).[9]
-
The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct.[1]
-
Thoroughly wash the resin with DMF to remove piperidine and the byproducts.[10]
-
Coupling of this compound
As an activated ester, this compound can be coupled directly to the deprotected N-terminal amine.
-
Reagents:
-
This compound (1.5 - 3 equivalents relative to resin loading)
-
N,N-dimethylformamide (DMF)
-
Optional: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1-2 equivalents) to neutralize any residual acid and facilitate the reaction.
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add the solution to the deprotected peptide-resin.
-
If using, add DIPEA to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours, or until the coupling is complete.
-
Monitor the reaction completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete reaction.
-
After completion, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[10]
-
Cleavage and Side-Chain Deprotection
Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu on tyrosine) are removed.
-
Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[11]
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether to remove scavengers and soluble byproducts.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Orthogonal Protection Strategy in Fmoc/tBu SPPS
The success of this synthetic approach hinges on the orthogonal nature of the protecting groups. The Nα-Fmoc group is base-labile, while the Tyr(tBu) side-chain protection is acid-labile, allowing for their independent removal.
Caption: Orthogonal deprotection scheme in Fmoc/tBu SPPS.
Example Signaling Pathway: Angiotensin II and the AT1 Receptor
Peptides synthesized using this compound can be utilized to study a vast array of biological processes. For instance, Angiotensin II, an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, is a potent vasoconstrictor that plays a key role in regulating blood pressure. The tyrosine residue at position 4 is critical for its biological activity.
Upon synthesis and purification, Angiotensin II binds to the Angiotensin II receptor type 1 (AT1), a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade.
Caption: Angiotensin II signaling through the AT1 receptor.
Safety and Handling
Fmoc-protected amino acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[4][12]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[5] Recommended storage temperature is 2-8°C.[5]
This guide provides a foundational understanding of this compound for professionals in peptide synthesis. By following these protocols and understanding the underlying chemical principles, researchers can effectively incorporate this valuable reagent into their synthetic workflows.
References
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. scbt.com [scbt.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Fmoc-Tyr(tBu)-OH - Safety Data Sheet [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. peptide.com [peptide.com]
- 8. chemimpex.com [chemimpex.com]
- 9. scienceopen.com [scienceopen.com]
- 10. rsc.org [rsc.org]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Technical Deep Dive: Unraveling the Key Differences Between Fmoc-L-Tyr(tBu)-OSu and Fmoc-L-Tyr(tBu)-OH in Peptide Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving high yields, purity, and overall success of the synthetic strategy. Among the vast array of protected amino acids, Fmoc-L-Tyr(tBu)-OH and its pre-activated counterpart, Fmoc-L-Tyr(tBu)-OSu, are fundamental for the incorporation of tyrosine residues. This technical guide provides an in-depth analysis of the core differences between these two critical reagents, offering valuable insights for researchers, scientists, and professionals in drug development.
At its core, the primary distinction lies in the activation state of the C-terminal carboxylic acid group. Fmoc-L-Tyr(tBu)-OH possesses a free carboxylic acid that requires an in-situ activation step immediately prior to coupling with the free amine of the growing peptide chain. In contrast, this compound is a pre-activated N-hydroxysuccinimide (OSu) ester, rendering it ready for immediate reaction without the need for additional activating agents. This fundamental difference has significant implications for reaction kinetics, potential side reactions, and overall workflow efficiency in solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
A summary of the key quantitative data for both compounds is presented below, highlighting their fundamental chemical and physical characteristics.
| Property | Fmoc-L-Tyr(tBu)-OH | This compound |
| Chemical Formula | C₂₈H₂₉NO₅ | C₃₂H₃₂N₂O₇ |
| Molecular Weight | 459.53 g/mol | 556.61 g/mol |
| CAS Number | 71989-38-3 | 155892-27-6 |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMF and DMSO | Soluble in DMF and DMSO |
| Storage Temperature | 2-8°C | 2-8°C |
The Chemistry of Activation and Coupling
The journey of incorporating a tyrosine residue into a peptide chain differs significantly depending on whether the starting material is the free acid or the pre-activated ester.
Fmoc-L-Tyr(tBu)-OH: The carboxylic acid of Fmoc-L-Tyr(tBu)-OH is not sufficiently reactive to form a peptide bond on its own. Therefore, it must be converted into a more reactive species using coupling reagents. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization and improve coupling efficiency. Uronium/aminium salts like HBTU, HATU, or TBTU are also widely employed and convert the carboxylic acid into a highly reactive OBt or OAt ester in situ.[1]
This compound: As a pre-activated N-hydroxysuccinimide ester, this compound is a stable, isolable compound that is ready for direct use in the coupling step. The OSu group is a good leaving group, facilitating the nucleophilic attack by the N-terminal amine of the peptide chain to form the amide bond. This approach circumvents the need for a separate activation step and the handling of often sensitive and potentially hazardous coupling reagents.
Comparative Analysis: Efficiency, Speed, and Side Reactions
| Feature | Fmoc-L-Tyr(tBu)-OH (with in-situ activation) | This compound |
| Coupling Speed | Slower, requires a pre-activation step (typically 5-30 minutes). | Faster, direct coupling. |
| Coupling Efficiency | Generally high, but can be sequence-dependent and influenced by the choice of activating agent. | Typically high and reliable. |
| Side Reactions | Potential for side reactions associated with the activating agent (e.g., guanidinylation with uronium salts, formation of N-acylurea with carbodiimides). Racemization is a concern, though minimized by additives like HOBt.[1][2] | Reduced risk of side reactions from activating agents. The primary potential side reaction is hydrolysis of the active ester, which can be minimized by using anhydrous solvents. |
| Convenience | Requires careful handling and stoichiometry of multiple reagents for the activation step. | More convenient "one-shot" addition to the coupling reaction. |
| Cost | The amino acid derivative is generally less expensive, but the overall cost includes the activating agents. | The pre-activated amino acid is typically more expensive. |
Experimental Protocols
Standard Coupling Protocol for Fmoc-L-Tyr(tBu)-OH using HBTU/HOBt Activation
This protocol is a representative example for the manual solid-phase synthesis of a peptide.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
2. Activation of Fmoc-L-Tyr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.
3. Coupling:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.
4. Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.
Standard Coupling Protocol for this compound
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times).
2. Coupling:
-
Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.
-
Add the solution directly to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The reaction can be monitored using the Kaiser test.
3. Washing:
-
Drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagent and the N-hydroxysuccinimide byproduct.
Visualizing the Workflow and Chemical Logic
To better illustrate the differences in the synthetic pathways, the following diagrams are provided.
Chemical Structures of Fmoc-L-Tyr(tBu)-OH and this compound.
Activation and Coupling Pathway for Fmoc-L-Tyr(tBu)-OH.
Direct Coupling Pathway for this compound.
Comparative Experimental Workflows.
Conclusion and Recommendations
The choice between Fmoc-L-Tyr(tBu)-OH and this compound is a strategic one, dictated by the specific requirements of the peptide synthesis project.
Fmoc-L-Tyr(tBu)-OH is a cost-effective and versatile option, particularly for routine and large-scale syntheses where the cost of activating agents is offset by the lower price of the amino acid derivative. The use of modern, highly efficient coupling reagents can lead to excellent results. However, it requires more careful optimization of coupling conditions and introduces additional reagents and potential side reactions into the workflow.
This compound offers convenience, speed, and potentially higher purity due to the elimination of in-situ activation and its associated side reactions. It is an excellent choice for the synthesis of complex or sensitive peptides, for automated synthesis platforms where simplicity and reliability are paramount, and for situations where minimizing the number of reagents is desirable. The higher initial cost of the pre-activated ester may be justified by savings in time, reagents, and potentially easier purification of the final peptide.
Ultimately, the selection between these two valuable reagents will depend on a careful consideration of the synthetic scale, the complexity of the target peptide, the available equipment, and the overall cost-benefit analysis of the project. Both compounds, when used appropriately, are powerful tools in the arsenal of the peptide chemist.
References
An In-depth Technical Guide to Activated Esters for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Activated Esters in Peptide Synthesis
The formation of the amide bond, the very backbone of peptides and proteins, is a cornerstone of synthetic chemistry, with profound implications for drug discovery, biochemistry, and materials science. While seemingly a straightforward condensation reaction, the reality of peptide synthesis is fraught with challenges, most notably the risk of racemization and the need for mild, highly efficient coupling conditions. Activated esters have emerged as a robust and versatile solution to these challenges, offering a strategy to enhance the reactivity of the carboxylic acid group of an amino acid, thereby facilitating its coupling with the amino group of another.[1][2][3] This approach provides a balance between reactivity and stability, minimizing side reactions and preserving the chiral integrity of the constituent amino acids.[1][3]
This technical guide provides a comprehensive overview of the core principles of activated esters in peptide coupling. It delves into the underlying mechanisms, compares the most common classes of activated esters, provides detailed experimental protocols, and offers guidance on their selection and application.
Core Mechanism: The Principle of Carboxyl Group Activation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process that requires high temperatures, conditions that are incompatible with the delicate nature of peptides. To overcome this, the carboxyl group must be "activated" by converting it into a better leaving group.[2][4] This is the fundamental role of an activated ester.
The process begins with the reaction of an N-protected amino acid with a coupling reagent to form a highly reactive intermediate.[2][4] This intermediate is then reacted with a suitable hydroxyl compound to generate a more stable, yet still reactive, "activated ester." This ester can then be isolated and purified or used in situ to react with the N-terminal amine of a growing peptide chain, forming the desired peptide bond and releasing the activating group's alcohol component. A key advantage of this strategy is the mitigation of racemization, a common side reaction when using overly reactive coupling agents.[1][3]
Figure 1: General mechanism of peptide bond formation via an activated ester.
Common Classes of Activated Esters: A Comparative Overview
A variety of hydroxyl compounds can be used to form activated esters, each imparting distinct properties of reactivity, stability, and suitability for different synthetic strategies. The most prominent classes include N-hydroxysuccinimide (NHS) esters, pentafluorophenyl (PFP) esters, and benzotriazole-based esters.
N-Hydroxysuccinimide (NHS) Esters
Esters of N-hydroxysuccinimide are among the most widely used activated esters in peptide synthesis.[5] They are relatively stable, crystalline solids that can be easily prepared and stored.[5] NHS esters react efficiently with primary amines at room temperature in organic solvents to form stable amide bonds.[5][6] The reaction is often carried out at a slightly basic pH (around 8.3-8.5) to ensure the N-terminal amine of the peptide is deprotonated and thus nucleophilic.[6][7]
Pentafluorophenyl (PFP) Esters
Pentafluorophenyl esters are highly reactive activated esters that are particularly valuable in peptide synthesis.[8] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxy group an excellent leaving group, leading to rapid coupling reactions.[9][10] PFP esters are known for their high reactivity and are less susceptible to spontaneous hydrolysis compared to other activated esters, making them suitable for reactions in aqueous environments.[8][11] Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other aryl esters.[9]
Benzotriazole-Based Esters
1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are frequently used as additives in carbodiimide-mediated couplings to form highly reactive benzotriazolyl esters in situ.[4][12][13] These esters are more reactive than their OBt counterparts, which is attributed to the lower pKa of HOAt and HOBt. The formation of these active esters is a key strategy to suppress racemization during the coupling step.[12][13] Benzotriazole-activated carboxylic acids are noted for their fast reaction times, high solubility in common organic solvents, and stability against racemization.[14]
Quantitative Comparison of Activated Esters
The choice of activating agent can significantly impact the efficiency and outcome of a peptide coupling reaction. Below is a summary of the relative performance of different activated esters based on available data.
| Activated Ester Type | Relative Reactivity | Typical Reaction Time | Racemization Potential | Key Advantages |
| N-Hydroxysuccinimide (NHS) Esters | Moderate | 40 min - several hours[5] | Low to moderate[15] | Good stability, easy to handle, widely used.[5] |
| Pentafluorophenyl (PFP) Esters | High (OPFP >> ONp)[9] | Minutes to a few hours[16] | Low | High reactivity, less prone to hydrolysis.[8][11] |
| Benzotriazole (OBt/OAt) Esters | High to Very High (OAt > OBt)[17] | Minutes[14][16] | Very Low[13] | Excellent racemization suppression, high reactivity.[12][13] |
Note: Reaction times and racemization levels are highly dependent on the specific amino acids being coupled, the solvent, and other reaction conditions.
Experimental Protocols
The following sections provide generalized protocols for the preparation and use of NHS and PFP activated esters.
Protocol 1: Synthesis of an N-Hydroxysuccinimide (NHS) Ester
This protocol describes the synthesis of an NHS ester of an N-protected amino acid using dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
N-protected amino acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous MgSO4
Procedure:
-
Dissolve the N-protected amino acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or EtOAc.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
The dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter off the DCU precipitate.
-
Wash the filtrate with 0.1 N HCl and 0.1% NaHCO3 solution.[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to obtain the crude NHS ester.
-
The product can be further purified by recrystallization.
Protocol 2: Synthesis of a Pentafluorophenyl (PFP) Ester
This protocol outlines the synthesis of a PFP ester using pentafluorophenyl trifluoroacetate.[11]
Materials:
-
N-protected amino acid (e.g., NVOC-amino acid)
-
Pentafluorophenyl trifluoroacetate (Pfp-TFA)
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
0.1 N HCl
-
0.1% NaHCO3
-
Anhydrous MgSO4
Procedure:
-
Dissolve the N-protected amino acid (1 mmol) in anhydrous DMF (2 mL).[11]
-
Add pyridine (1.2 mmol) and pentafluorophenyl trifluoroacetate (1.2 mmol) to the solution.[11]
-
Stir the reaction mixture magnetically for 1 hour at room temperature.[11]
-
After the reaction is complete, add EtOAc (100 mL) to the solution.[11]
-
Wash the organic layer with 0.1 N aqueous HCl and 0.1% aqueous NaHCO3.[11]
-
Dry the organic layer with MgSO4, filter, and evaporate the solvent to yield the PFP ester.[11]
Protocol 3: General Peptide Coupling using an Activated Ester
This protocol describes a general procedure for coupling an activated ester to the N-terminus of a peptide chain.
Materials:
-
Activated ester of an N-protected amino acid
-
Peptide with a free N-terminus (dissolved in a suitable solvent like DMF for solid-phase or an organic solvent for solution-phase)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA), if required.
Procedure:
-
Dissolve the activated ester (typically 1.5-2 equivalents relative to the free amine) in a suitable anhydrous solvent (e.g., DMF, DCM).
-
Add the solution of the activated ester to the solution or resin-bound peptide containing the free N-terminus.
-
If the peptide is in its salt form (e.g., hydrochloride or trifluoroacetate), add a tertiary base like DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.
-
Allow the reaction to proceed at room temperature with stirring. The reaction time will vary depending on the reactivity of the activated ester and the steric hindrance of the amino acids being coupled (typically ranging from 1 to 24 hours).
-
Monitor the completion of the reaction using a suitable method (e.g., ninhydrin test for solid-phase synthesis, or TLC/LC-MS for solution-phase).
-
Upon completion, for solution-phase synthesis, the product is isolated through standard workup procedures (e.g., extraction, chromatography). For solid-phase synthesis, the resin is washed to remove excess reagents and byproducts before proceeding to the next deprotection and coupling cycle.
Visualization of Workflows and Relationships
Figure 2: Typical experimental workflow for peptide synthesis using a pre-formed activated ester.
Figure 3: Decision guide for selecting an appropriate activated ester.
Conclusion and Future Outlook
Activated esters represent a powerful and indispensable tool in the arsenal of the peptide chemist. Their ability to provide a tunable level of reactivity while minimizing the persistent problem of racemization has cemented their role in both solid-phase and solution-phase peptide synthesis. From the workhorse NHS esters to the highly reactive PFP and benzotriazole-based systems, there is a suitable activated ester for a wide range of coupling challenges.
As the demand for more complex and modified peptides grows, particularly in the realm of therapeutics, the development of novel activating agents will continue to be a vibrant area of research. The focus will likely be on enhancing coupling efficiency for sterically hindered amino acids, further reducing racemization, and developing more environmentally friendly ("green") coupling protocols. A thorough understanding of the principles and practical applications of activated esters, as outlined in this guide, is fundamental for any researcher, scientist, or drug development professional working in the field of peptide science.
References
- 1. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. interchim.fr [interchim.fr]
- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 9. Pentafluorophenol and its derivatives [en.highfine.com]
- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. Bot Detection [iris-biotech.de]
- 15. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
Application Notes: Step-by-Step Guide to Using Fmoc-L-Tyr(tBu)-OSu in Manual Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides in a controlled, stepwise manner on a solid support or resin.[1] The Fmoc/tBu strategy is widely adopted due to its milder reaction conditions compared to Boc/Benzyl methods, making it compatible with a broader range of peptide modifications.[2] This guide provides a detailed protocol for the manual synthesis of peptides using Fmoc-L-Tyr(tBu)-OSu, an N-hydroxysuccinimide (OSu) active ester of Tyrosine. Active esters are stable, pre-activated amino acid derivatives that facilitate the formation of a peptide bond.[3] The tert-butyl (tBu) group protects the hydroxyl side chain of Tyrosine and is removed during the final acid cleavage step.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesis Grade | Various | Store desiccated at 2-8°C. |
| Fmoc-Rink Amide or Wang Resin | 100-200 mesh | Various | Choice depends on desired C-terminus (Amide or Carboxylic Acid).[5] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Anhydrous, low amine content. |
| Dichloromethane (DCM) | ACS Grade | Various | For washing and resin swelling. |
| Piperidine | Reagent Grade | Various | For Fmoc deprotection. Caution: Toxic . |
| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Various | Non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | For final cleavage. Caution: Corrosive . |
| Triisopropylsilane (TIS) | Reagent Grade | Various | Scavenger for cleavage. |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various | Scavenger for cleavage (if Trp is present). |
| Diethyl Ether | ACS Grade | Various | For peptide precipitation. |
| Ninhydrin Test Kit (Kaiser Test) | N/A | Various | For monitoring coupling completion.[6] |
| Manual SPPS Reaction Vessel | N/A | Various | Glass vessel with a sintered frit.[1] |
Experimental Protocols
This protocol outlines the key stages of manual SPPS, from initial resin preparation to the final cleavage of the synthesized peptide.
The entire process follows a logical sequence of swelling the resin, performing iterative cycles of deprotection and coupling, and finally cleaving the peptide from the solid support.
Caption: High-level workflow for manual solid-phase peptide synthesis.
-
Place the desired amount of resin (e.g., 100 mg, ~0.07 mmol for a 0.7 mmol/g loading resin) into the manual synthesis vessel.
-
Add DMF (approx. 10 mL/g of resin) to the vessel.
-
Agitate the resin slurry gently (e.g., using a shaker or manual swirling) for at least 1 hour at room temperature to ensure complete swelling of the resin beads.[7]
-
Drain the DMF through the sintered frit.
This step removes the temporary Fmoc protecting group, exposing a free primary amine for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin, ensuring the beads are fully covered.
-
Agitate for 3 minutes, then drain the solution.[8]
-
Add a fresh portion of the 20% piperidine/DMF solution.
-
Agitate for an additional 7-10 minutes. The total deprotection time is typically around 10-15 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]
The mechanism involves a base-catalyzed β-elimination.[11]
Caption: Mechanism of Fmoc group removal by piperidine.
This is the core step where the peptide bond is formed.
-
Dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Add DIEA (1-2 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Agitate the mixture at room temperature. The reaction time for active esters is typically longer than for carbodiimide-mediated couplings, ranging from 1 to 4 hours.[8]
-
Monitor the reaction for completion using the Kaiser test.
The Kaiser test detects free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[12]
-
Remove a few resin beads from the reaction vessel and wash them with ethanol in a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (Potassium Cyanide in Pyridine, Ninhydrin in Butanol, Phenol in Butanol).[6]
-
Observe the color:
-
Intense Blue: Incomplete coupling (free amines present). Recouple the amino acid.
-
Yellow/Colorless: Complete coupling. Proceed to the next step.
-
| Kaiser Test Result | Interpretation | Recommended Action |
| Intense blue beads and solution | Failed or incomplete coupling[6] | Recouple: Repeat the coupling step with fresh reagents. |
| Colorless beads and solution | Complete coupling[8] | Proceed to the next deprotection cycle. |
| Dark beads, light solution | Majority of sites unreacted | Recouple immediately. |
Repeat steps 3.3 (Deprotection) and 3.4 (Coupling) for each subsequent amino acid in the peptide sequence.
References
- 1. bachem.com [bachem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. wernerlab.weebly.com [wernerlab.weebly.com]
- 8. chempep.com [chempep.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Automated Synthesis Using Fmoc-L-Tyr(tBu)-OSu
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of custom peptides for research, diagnostics, and therapeutic development. The most prevalent method is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[1][2][3]
This document provides detailed protocols for the incorporation of Tyrosine using Fmoc-L-Tyr(tBu)-OH in automated peptide synthesizers. The tert-butyl (tBu) group shields the phenolic hydroxyl side chain of tyrosine, preventing undesirable side reactions during synthesis.[4] While automated synthesizers typically perform in-situ activation of the carboxylic acid (the "-OH" form) using reagents like HBTU or HCTU, the use of a pre-activated N-hydroxysuccinimide ester, Fmoc-L-Tyr(tBu)-OSu, is also possible and offers an alternative for specific applications.[2][5] The OSu ester is highly reactive and can streamline the coupling step by eliminating the need for a separate activation reagent.
These protocols are intended for researchers, scientists, and drug development professionals familiar with the principles of peptide chemistry.
I. Reagents, Materials, and Equipment
Successful automated peptide synthesis requires high-purity reagents and properly maintained equipment.
Table 1: Essential Reagents and Materials
| Category | Reagent/Material | Typical Grade/Concentration | Purpose |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading | Solid support for peptide chain elongation. |
| Amino Acids | Fmoc-L-Tyr(tBu)-OH | >98% Purity | Standard protected tyrosine building block.[6] |
| This compound | >98% Purity | Pre-activated tyrosine for direct coupling.[5][7] | |
| Other standard Fmoc-protected amino acids | >98% Purity | For building the remainder of the peptide sequence. | |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Used for resin swelling and some coupling reactions. | |
| Isopropanol (IPA) | Reagent grade | Used in washing steps. | |
| Deprotection | Piperidine | Reagent grade | In DMF (typically 20% v/v) to remove the Fmoc group.[2][8] |
| Coupling (for -OH form) | HCTU, HBTU, or HATU | Reagent grade, >98% | In-situ activation of the carboxylic acid.[2][9] |
| N,N-Diisopropylethylamine (DIPEA) or Collidine | Reagent grade | Base used during the coupling reaction.[2] | |
| Cleavage | Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Cleaves peptide from resin and removes side-chain protecting groups.[4] |
| Scavengers | Triisopropylsilane (TIS), Water, Ethanedithiol (EDT) | Reagent grade | "Capture" reactive cations generated during cleavage. |
| Precipitation | Diethyl Ether (Cold) | Reagent grade | To precipitate the cleaved peptide. |
Equipment
-
Automated Peptide Synthesizer (e.g., CEM, Applied Biosystems, etc.)[1][8]
-
Glass reaction vessel
-
Vacuum filtration apparatus
-
Lyophilizer (Freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for identity confirmation
II. Experimental Workflows and Protocols
The following section details the standard workflow for automated Fmoc-SPPS. A logical diagram of the core synthesis cycle is provided below.
Caption: Automated Fmoc-SPPS Cycle Workflow.
Protocol 1: Standard Automated Coupling with Fmoc-L-Tyr(tBu)-OH
This protocol is the industry standard for automated synthesizers. The synthesizer performs the following steps iteratively for each amino acid in the sequence.
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into the reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. For some resins like 2-chlorotrityl chloride, swell in DCM.[8]
-
Drain the solvent.
-
-
Initial Fmoc Deprotection (If starting with Fmoc-preloaded resin):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a second 10-minute agitation.[2]
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Coupling Cycle for Fmoc-L-Tyr(tBu)-OH:
-
Activation: In a separate vial, dissolve Fmoc-L-Tyr(tBu)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. The solution is typically pre-activated for 1-2 minutes before being transferred to the reaction vessel.
-
Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for 30-60 minutes at room temperature.
-
Drain the reaction vessel.
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 cycles) to remove excess reagents.
-
-
Iterative Synthesis: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.
Protocol 2: Automated Coupling with Pre-Activated this compound
This protocol is a variation for synthesizers that can handle direct addition of pre-activated esters. It simplifies the coupling step by removing the need for an activator and base.
-
Resin Preparation & Deprotection: Follow Steps 1 and 2 from Protocol 1 to prepare the resin and expose the free amine.
-
Coupling Cycle for this compound:
-
Preparation: Dissolve this compound (3-4 eq.) in DMF.
-
Coupling: Transfer the solution directly to the reaction vessel.
-
Agitate for 60-120 minutes. Note: Coupling with OSu esters is generally slower than with modern uronium/aminium-based activators.[2]
-
Drain the reaction vessel.
-
Washing: Wash the peptide-resin thoroughly with DMF (3-5 cycles).
-
Protocol 3: Final Peptide Cleavage and Deprotection
This step is performed manually after the automated synthesis is complete.
-
Preparation: Wash the final peptide-resin with DCM (3 cycles) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Prepare a cleavage cocktail. For a standard peptide containing Tyr(tBu), a common cocktail is 95% TFA, 2.5% Water, and 2.5% TIS .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide).
-
Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a conical tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form. Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
III. Quantitative Data and Parameters
The following tables provide typical quantitative parameters for the protocols described above. These may require optimization based on the specific peptide sequence and synthesizer.
Table 2: Reagent Stoichiometry and Reaction Times
| Parameter | Protocol 1: Standard (-OH form) | Protocol 2: Pre-activated (-OSu form) | Notes |
| Amino Acid Excess | 4-5 equivalents | 3-4 equivalents | Relative to resin loading capacity. |
| Activator Excess | 3.9-4.9 equivalents (e.g., HCTU) | N/A | |
| Base Excess | 8-10 equivalents (e.g., DIPEA) | N/A | |
| Deprotection Time | 2 x 5-10 minutes | 2 x 5-10 minutes | A first short treatment followed by a longer one is common.[2] |
| Coupling Time | 30-60 minutes | 60-120 minutes | Can be extended for difficult couplings (e.g., bulky amino acids).[9] |
| Typical Scale | 0.05 - 1.0 mmol | 0.05 - 1.0 mmol |
Table 3: Performance Benchmarks
| Metric | Expected Outcome | Factors Influencing Outcome |
| Coupling Efficiency | >99.5% per step | Sequence difficulty, reagent purity, reaction time, synthesizer performance. |
| Crude Purity (Post-Cleavage) | 50-85% | Peptide length, sequence aggregation properties, side reactions. |
| Final Yield (Post-Purification) | 10-40% | Overall coupling efficiency, losses during cleavage and purification. |
IV. Logical Relationships in Deprotection
The orthogonality of the Fmoc/tBu strategy is critical for success. The following diagram illustrates the selective removal of the protecting groups.
Caption: Orthogonal Deprotection Strategy in Fmoc-SPPS.
V. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Deletion Sequences | Incomplete Fmoc deprotection. | Increase deprotection time or use a stronger deprotection solution. Ensure fresh piperidine solution. |
| Incomplete coupling. | Increase coupling time, use a more potent activator (e.g., HATU), or perform a "double coupling" (repeat the coupling step).[2] | |
| Peptide chain aggregation. | Use a lower-loading resin, incorporate pseudoproline dipeptides, or perform synthesis at an elevated temperature. | |
| Side Reactions (e.g., Aspartimide Formation) | Sequence contains base-sensitive motifs (e.g., -Asp-Gly-). | Use protecting groups designed to minimize this side reaction (e.g., Fmoc-Asp(OMpe)-OH). |
| Premature deprotection of side chains. | Ensure high-quality, stable protecting groups are used. Verify orthogonality of the protection scheme. | |
| Low Yield After Cleavage | Incomplete cleavage from the resin. | Extend cleavage time or use a stronger acid cocktail (use with caution). |
| Peptide is insoluble in ether. | Try precipitating in a different solvent like n-heptane or a mixture of ether/heptane. |
References
- 1. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. americanlaboratory.com [americanlaboratory.com]
Applications of Fmoc-L-Tyr(tBu)-OSu in Drug Discovery Research
Introduction
N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester, commonly abbreviated as Fmoc-L-Tyr(tBu)-OSu, is a pivotal building block in modern drug discovery, particularly in the realm of peptide-based therapeutics. This high-purity amino acid derivative is instrumental in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of custom peptide sequences.[1] The strategic placement of the temporary Fmoc protecting group on the α-amino group and the acid-labile tert-butyl (tBu) group on the tyrosine side chain's hydroxyl function provides an orthogonal protection scheme essential for the precise and efficient construction of complex peptides.[1] This application note details the primary uses of this compound in drug discovery, provides comprehensive experimental protocols for its application, and presents relevant quantitative data and signaling pathways.
Key Applications in Drug Discovery
The unique structural features of this compound make it a versatile tool for medicinal chemists and drug development professionals. Its principal applications include:
-
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides: this compound is a fundamental component in the Fmoc/tBu strategy for SPPS.[1] This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support, enabling the synthesis of peptides with high purity and yield. The tyrosine residue is frequently incorporated into therapeutic peptides to facilitate crucial biological interactions, including receptor binding and enzymatic activity.
-
Synthesis of Peptide-Based Drugs: A prominent application of this reagent is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs highly effective in the treatment of type 2 diabetes and obesity. The tyrosine residue within these peptides is often critical for their pharmacological activity.
-
Bioconjugation and Linker Synthesis for Antibody-Drug Conjugates (ADCs): this compound can be utilized in the construction of specialized linkers for ADCs.[1] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The tyrosine residue can be incorporated into the linker to modulate its properties or to provide a site for further chemical modification.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of this compound
This protocol outlines the standard steps for incorporating a this compound residue into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®, or HBTU/HCTU with a base like N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
Dissolve this compound (1.5-3 equivalents relative to resin loading) in DMF.
-
In a separate vessel, prepare the activation solution. For example, with DIC/OxymaPure®, pre-activate the this compound for 5-10 minutes. With HBTU/HCTU, add the coupling reagent and DIPEA to the amino acid solution.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes. This is followed by thorough washing.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data for SPPS:
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Varies with the resin type. |
| Amino Acid Excess | 1.5 - 5.0 equivalents | Higher excess may be needed for difficult couplings. |
| Coupling Reagent Excess | 1.5 - 5.0 equivalents | Stoichiometry depends on the specific reagent used. |
| Coupling Time | 30 - 120 minutes | Can be monitored by ninhydrin test. |
| Deprotection Time | 2 x (5-15) minutes | Ensure complete removal of the Fmoc group. |
| Cleavage Time | 2 - 4 hours | Sequence-dependent. |
| Crude Peptide Purity | 50 - 90% (by HPLC) | Highly dependent on the peptide sequence and synthesis efficiency. |
| Overall Yield | 10 - 70% | Calculated based on the initial resin loading. |
Application Example: Synthesis of a GLP-1 Receptor Agonist Analog
This compound is a critical reagent in the synthesis of GLP-1 receptor agonists like Liraglutide and Semaglutide, which are used to treat type 2 diabetes. The tyrosine residue at position 19 in the native GLP-1 sequence is important for receptor interaction.
GLP-1 Signaling Pathway:
GLP-1 receptor agonists exert their therapeutic effects by mimicking the action of the endogenous incretin hormone GLP-1. Upon binding to the GLP-1 receptor (GLP-1R) on pancreatic β-cells, a signaling cascade is initiated, leading to enhanced glucose-dependent insulin secretion.
Experimental Workflow for Peptide Synthesis:
The synthesis of a GLP-1 analog would follow the general SPPS protocol outlined above, with the specific sequence programmed into the synthesizer or followed manually.
Application in ADC Linker Synthesis
While direct conjugation to native tyrosine residues on an antibody is a common strategy, this compound can be incorporated into the synthesis of heterobifunctional linkers used in ADCs. The tyrosine residue can serve as a spacer or be modified to introduce a specific functional group for drug attachment.
Logical Relationship in ADC Design:
The linker in an ADC plays a critical role in its stability, pharmacokinetics, and mechanism of drug release. The inclusion of a tyrosine derivative can influence these properties.
Conclusion
This compound is an indispensable reagent in drug discovery, enabling the synthesis of complex therapeutic peptides and innovative bioconjugates. Its application in SPPS is well-established, and the provided protocols offer a robust framework for its successful implementation in the laboratory. The continued development of peptide-based drugs and sophisticated bioconjugation strategies ensures that this compound will remain a key tool for researchers and scientists in the pharmaceutical industry.
References
Application Notes and Protocols: Coupling Efficiency of Fmoc-L-Tyr(tBu)-OSu in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, particularly those with challenging sequences or post-translational modifications, is a cornerstone of drug discovery and biomedical research. The N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-L-Tyr(tBu)-OH) is a critical building block in solid-phase peptide synthesis (SPPS) for incorporating tyrosine residues while preventing unwanted side reactions at the hydroxyl group of the side chain.[1][2] The tert-butyl ether protection is stable to the basic conditions used for Fmoc group removal but is readily cleaved under the final acidic cleavage conditions.[1] One common strategy to facilitate the coupling of this sterically hindered amino acid is the use of its N-hydroxysuccinimide (OSu) active ester, Fmoc-L-Tyr(tBu)-OSu.
These application notes provide a detailed overview of the factors influencing the coupling efficiency of this compound in complex peptide sequences, along with protocols for peptide synthesis and analysis. While precise quantitative coupling yields are highly sequence-dependent and influenced by a multitude of factors, this document provides expected trends and guidance for optimizing coupling reactions.
Factors Influencing Coupling Efficiency
The successful incorporation of this compound into a growing peptide chain is dependent on several factors:
-
Steric Hindrance: The bulky tert-butyl group on the tyrosine side chain, combined with the steric hindrance of the N-terminal amino acid of the peptide-resin, can significantly impact the coupling efficiency. This is particularly pronounced when coupling to sterically hindered amino acids like Valine, Isoleucine, or other β-branched residues.
-
Peptide Sequence: The sequence of the peptide being synthesized can lead to secondary structure formation (e.g., β-sheets) on the solid support, which can mask the N-terminal amine and reduce its accessibility for coupling. This phenomenon, often referred to as "difficult sequences," can lead to incomplete reactions.[3]
-
Coupling Reagents and Additives: While this compound is a pre-activated ester, the addition of coupling activators and additives can influence the reaction rate and efficiency. However, the primary advantage of using an active ester is to avoid the in-situ activation step, which can sometimes lead to side reactions.
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time play a crucial role. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common solvents in SPPS, with DMF generally being preferred for its ability to solvate the growing peptide chain and disrupt secondary structures. Increased temperature can sometimes improve coupling efficiency for difficult sequences, but it may also increase the risk of side reactions.[4]
-
Solid Support: The choice of resin can also affect coupling efficiency. Resins with higher swelling capacity and lower cross-linking may improve accessibility of the reactive sites.
Data Presentation: Expected Coupling Efficiency Trends
While exact quantitative data is highly sequence-specific, the following tables summarize the expected trends in coupling efficiency of this compound under various conditions. The efficiency is categorized qualitatively as High (>99%), Medium (95-99%), and Low (<95%).
Table 1: Influence of N-Terminal Amino Acid on Coupling Efficiency
| N-Terminal Amino Acid of Peptide-Resin | Steric Hindrance | Expected Coupling Efficiency |
| Glycine (Gly) | Low | High |
| Alanine (Ala) | Low | High |
| Leucine (Leu) | Medium | High to Medium |
| Valine (Val) | High | Medium to Low |
| Isoleucine (Ile) | High | Medium to Low |
| Proline (Pro) | Medium (cyclic) | High to Medium |
Table 2: Impact of Reaction Conditions on Coupling Efficiency for a "Difficult" Sequence
| Parameter | Condition 1 | Expected Efficiency | Condition 2 | Expected Efficiency |
| Solvent | DCM | Medium to Low | DMF | High to Medium |
| Temperature | Room Temperature | Medium | 50°C | High |
| Coupling Time | 1 hour | Medium | 4 hours | High |
| Double Coupling | No | Medium | Yes | High |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a peptide containing a Tyr(tBu) residue using the corresponding OSu ester.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended, or the temperature can be moderately increased.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/brown color) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the last coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Analysis: Analyze the crude peptide by HPLC and Mass Spectrometry.
Protocol 2: Monitoring Coupling Efficiency by UV-Vis Spectroscopy
The completion of the Fmoc deprotection step, which precedes the coupling, can be quantitatively monitored by measuring the UV absorbance of the piperidine-dibenzofulvene adduct released. This provides an indirect measure of the available free amines for the subsequent coupling step.
Procedure:
-
Following the Fmoc deprotection step (Protocol 1, step 2), collect the piperidine solution.
-
Dilute a known volume of the collected solution with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm.
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where ε (molar absorptivity) for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹.
-
A consistent amount of Fmoc released after each deprotection step indicates efficient coupling in the preceding step. A significant drop in the released Fmoc suggests an incomplete coupling in the previous cycle.
Protocol 3: Analysis of Coupling Efficiency by HPLC
The most direct method to assess the coupling efficiency is to analyze the crude peptide product by High-Performance Liquid Chromatography (HPLC) after cleavage from the resin.
Procedure:
-
Synthesize a short model peptide sequence incorporating this compound, for example, Ac-Ala-Tyr(tBu)-Gly-NH₂.
-
Cleave the peptide from the resin as described in Protocol 1, step 9.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Integrate the peak corresponding to the desired product and any peaks corresponding to deletion sequences (e.g., Ac-Ala-Gly-NH₂), which would result from incomplete coupling of Tyr(tBu).
-
The coupling efficiency can be estimated by the relative peak areas of the desired product and the deletion byproduct.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Key factors influencing the coupling efficiency of this compound.
Conclusion
This compound is a valuable reagent for the incorporation of tert-butyl protected tyrosine in solid-phase peptide synthesis. While its pre-activated nature simplifies the coupling step, achieving high coupling efficiency, especially in complex and sterically hindered sequences, requires careful consideration of various factors. By optimizing reaction conditions, choosing appropriate solid supports, and employing effective monitoring techniques, researchers can successfully synthesize complex tyrosine-containing peptides for a wide range of applications in research and drug development. The protocols and guidelines presented here provide a framework for achieving high-purity peptides and troubleshooting challenging couplings involving this compound.
References
Application Notes and Protocols for Fmoc-L-Tyr(tBu)-OSu in Fragment Condensation for Large Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of large peptides and proteins remains a significant challenge in chemical biology and drug development. Fragment condensation, a strategy where smaller, protected peptide fragments are synthesized and then coupled together, offers a powerful approach to access these complex biomolecules. This method can improve overall yield and purity by allowing for the purification of intermediate fragments, thus avoiding the accumulation of deletion sequences common in lengthy stepwise solid-phase peptide synthesis (SPPS).
Fmoc-L-Tyr(tBu)-OSu, an activated N-hydroxysuccinimide (OSu) ester of Fmoc-protected tyrosine with a tert-butyl (tBu) protected side chain, is a valuable reagent in this context. The OSu ester provides high reactivity for efficient coupling, while the Fmoc and tBu protecting groups offer orthogonal deprotection strategies crucial for controlled fragment ligation. This document provides detailed application notes and protocols for the use of this compound in both solid-phase and solution-phase fragment condensation for the synthesis of large peptides.
Key Applications
The use of this compound in fragment condensation is particularly advantageous for the synthesis of peptides involved in cellular signaling pathways, where tyrosine phosphorylation is a key regulatory mechanism. The ability to incorporate a protected tyrosine residue at the C-terminus of a peptide fragment allows for subsequent modifications, such as phosphorylation, to study signal transduction cascades.
One prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][2] These phosphotyrosine residues serve as docking sites for adaptor proteins containing SH2 domains, initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[1][2] The synthesis of specific phosphotyrosine-containing peptides is crucial for dissecting these pathways and developing potential therapeutic interventions.
Data Presentation
The success of fragment condensation relies on high coupling efficiency at each ligation step. The following tables summarize representative quantitative data from fragment condensation experiments.
Table 1: Solid-Phase Fragment Condensation Efficiency
| N-terminal Fragment | C-terminal Fragment (Resin-Bound) | Coupling Method | Coupling Yield (%) | Overall Yield (%) | Purity (%) | Reference |
| Fragment 2 (10-mer) | Fragment 1 (11-mer) | Swelling Volume (DIC/HOBt) | 93 | 81 | >95 | [3] |
| Fragment 2 (10-mer) | Fragment 1 (11-mer) | Conventional (DIC/HOBt) | Not Reported | 21 | Low | [3] |
Table 2: Solution-Phase Fragment Condensation Efficiency
| N-terminal Fragment (Activated) | C-terminal Fragment | Coupling Reagents | Coupling Time (h) | Yield (%) | Purity (%) | Reference |
| Fmoc-Peptide-OSu | H-Peptide-OH | DIPEA | 4-12 | 70-85 | >90 | General Protocol |
| Peptide Thioester | Cys-Peptide | N/A (NCL) | 4-24 | 60-90 | >95 | General Protocol |
Experimental Protocols
Protocol 1: Solid-Phase Fragment Condensation (Adapted from the "Swelling Volume" Method)[3][4]
This protocol describes the coupling of a C-terminally activated peptide fragment (e.g., with a C-terminal this compound) to a resin-bound N-terminally deprotected peptide fragment.
Materials:
-
Resin-bound N-deprotected peptide fragment
-
N-Fmoc protected C-terminal peptide fragment with a free carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide fragment in DMF for 1 hour in a peptide synthesis vessel.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Fragment Activation and Coupling:
-
In a separate vial, dissolve the N-Fmoc protected C-terminal peptide fragment (1.5 equivalents relative to the resin loading) and HOBt (1.5 equivalents) in a minimal amount of DMF (the "swelling volume," just enough to swell the dry resin).
-
Add DIC (1.5 equivalents) to the solution and mix for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the activated fragment solution to the dry, deprotected resin-bound peptide.
-
Allow the coupling reaction to proceed for 12-24 hours at room temperature with gentle agitation. Monitor the reaction completion using a Kaiser test.
-
-
Washing and Capping (Optional but Recommended):
-
After the coupling is complete, wash the resin with DMF (5x) and DCM (3x).
-
To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5% Ac₂O, 5% DIPEA) for 30 minutes.
-
Wash the resin again with DMF (5x) and DCM (3x).
-
-
Cleavage and Purification:
-
Cleave the elongated peptide from the resin using a standard cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry.
-
Protocol 2: Solution-Phase Fragment Condensation using this compound
This protocol describes the coupling of a peptide fragment with a C-terminal this compound to an N-terminally deprotected peptide fragment in solution.
Materials:
-
Peptide fragment with a free N-terminus (C-terminal protected)
-
Peptide fragment with a C-terminal this compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Fragment Preparation:
-
Synthesize the two peptide fragments separately using standard Fmoc-SPPS.
-
For the N-terminal fragment, cleave from the resin while keeping the side-chain protecting groups intact. This can be achieved using a 1% TFA solution in DCM for a hyper-acid sensitive resin like 2-chlorotrityl chloride resin. Purify the protected fragment.
-
For the C-terminal fragment ending in Fmoc-L-Tyr(tBu)-OH, activate the C-terminal carboxyl group by converting it to the OSu ester.
-
-
Coupling Reaction:
-
Dissolve the N-terminally deprotected peptide fragment (1 equivalent) in DMF.
-
Add the peptide fragment with the C-terminal this compound (1.1-1.5 equivalents).
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1% HCl) and brine to remove excess reagents and byproducts.
-
Dry the organic layer and evaporate the solvent.
-
Purify the fully protected, ligated peptide by flash chromatography or preparative RP-HPLC.
-
-
Final Deprotection and Characterization:
-
Treat the purified, protected peptide with a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to remove all protecting groups.
-
Precipitate and wash the deprotected peptide.
-
Purify the final large peptide by RP-HPLC.
-
Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.
-
Visualizations
Caption: Workflow for Large Peptide Synthesis via Fragment Condensation.
Caption: Simplified EGFR Signaling Pathway Highlighting Tyrosine Phosphorylation.
References
Application Notes: Fmoc-Protected Tyrosine Derivatives for the Synthesis of Phosphotyrosine Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and communication.[1] This reversible post-translational modification is orchestrated by protein tyrosine kinases (PTKs), which add a phosphate group to a tyrosine residue, and protein tyrosine phosphatases (PTPs), which remove it.[1] The resulting phosphotyrosine (pTyr) motif acts as a docking site for proteins containing Src Homology 2 (SH2) or Phosphotyrosine Binding (PTB) domains, propagating downstream signals.[1]
Synthetic phosphotyrosine peptide analogs are invaluable tools for dissecting these pathways. They serve as specific substrates for studying enzyme kinetics, as inhibitors to block signaling cascades, and as probes for identifying and characterizing protein-protein interactions.[2] This document provides a guide to the synthesis of these analogs using Fmoc-based solid-phase peptide synthesis (SPPS), with a focus on the strategic use of protected tyrosine building blocks.
Overview of Phosphotyrosine Signaling
The core components of a typical phosphotyrosine signaling pathway involve a "writer" (kinase), an "eraser" (phosphatase), and a "reader" (SH2/PTB domain protein). The dynamic interplay between these elements dictates the cellular response to external stimuli. Dysregulation of this network is a hallmark of many diseases, including cancer and metabolic disorders.
Figure 1: Core components of a phosphotyrosine signaling pathway.
Synthetic Strategies for Phosphopeptides
The synthesis of phosphopeptides via Fmoc-SPPS primarily follows two strategic routes: the direct incorporation of a pre-phosphorylated amino acid or a post-synthetic phosphorylation approach. The choice of strategy is critical and depends on the desired sequence, potential side reactions, and available building blocks.
Strategy A: Direct Incorporation (Pre-phosphorylation) This is the most common and generally more reliable method.[3] It involves using an Fmoc-tyrosine derivative where the side chain is already phosphorylated and protected. Building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH or Fmoc-Tyr(PO₃tBu₂)-OH are incorporated directly into the peptide chain during standard SPPS cycles.[4] The phosphate protecting groups are then removed during the final acid cleavage step. The tert-butyl (tBu) protected derivative is often preferred as it can lead to higher purity phosphopeptides.[5]
Strategy B: Post-Synthetic Phosphorylation This strategy involves two stages. First, a tyrosine residue is incorporated into the peptide using a standard acid-labile side-chain protecting group, such as Fmoc-L-Tyr(tBu)-OH or its activated ester form, Fmoc-L-Tyr(tBu)-OSu . After the peptide sequence is fully assembled, the tBu group is selectively removed (if not already removed during chain elongation), and the free hydroxyl group of the tyrosine is phosphorylated directly on the solid support before cleavage and final deprotection.[6] This method can be useful but may present challenges with phosphorylation efficiency and side reactions.
Figure 2: Comparison of phosphopeptide synthesis workflows.
Data Presentation
Table 1: Comparison of Common Fmoc-Phosphotyrosine Building Blocks for Direct Incorporation
| Building Block | Key Features | Coupling Recommendations | Deprotection |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl protected phosphate. Most popular derivative. | Best results with uronium-based reagents (HBTU, HATU) and an excess of DIPEA. | Benzyl group removed during standard TFA cleavage. |
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected phosphate. Cost-effective. | Coupling can be sluggish. Requires strong activation (e.g., HATU with ≥3 eq. DIPEA). | No phosphate protecting group to remove. |
| Fmoc-Tyr(PO₃tBu₂)-OH | Di-tert-butyl protected phosphate. | Standard coupling methods (e.g., TBTU/DIPEA). Affords high purity phosphopeptides.[5] | tBu groups removed during standard TFA cleavage. |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Phosphodiamidate protected. Good solubility. | Standard coupling methods (e.g., PyBOP/DIPEA). | Requires acid-catalyzed hydrolysis post-cleavage (e.g., TFA with 10% water overnight). |
Table 2: Typical Peptide Synthesis Yield and Purity Requirements
| Parameter | Value/Range | Application | Reference |
| Purity Level | >70-75% | Antigens for antibody production, non-sensitive screening. | [7][8] |
| >85% | Enzyme-substrate studies, in-vitro bioassays, phosphorylation studies. | [7][8] | |
| >95% | Quantitative analysis, NMR studies, crystallography. | [7][8] | |
| Crude Yield | 10-40% | Highly variable depending on sequence length and complexity. | [9] |
| Overall Yield (Example) | ~1.4% | Theoretical yield for a 70-mer peptide assuming 97% efficiency at each step. | [8] |
| Overall Yield (Example) | ~25% | Theoretical yield for a 140-step synthesis (70-mer) assuming 99% efficiency. | [8] |
Table 3: Example Kinetic Data from Assays Using Synthetic Phosphopeptides
| Enzyme | Peptide Substrate | Km | kcat | Assay Type | Reference |
| Tyrosine Protein Kinase | Ile-Glu-Asp-Asn-Glu-Tyr-Thr-Ala-Arg-Gln-Gly | 5 mM | N/A | Kinase Activity Assay | [10] |
| cAMP-dependent Protein Kinase | Kemptide (LRRASLG) | 4.9 ± 1.4 µM | 21 s⁻¹ (steady-state) | Kinase Activity Assay | [11] |
| Protein Phosphatase-1 | P9-18 (Phosphopeptide) | 0.11 mM | 0.025 s⁻¹ | Phosphatase Activity Assay | [12] |
| Protein Phosphatase 2Cα | Diphosphorylated Peptides | Varies | Varies | Phosphatase Activity Assay | [13] |
Experimental Protocols
The following protocols provide a generalized workflow. Optimization may be required based on the specific peptide sequence and available equipment.
Protocol 1: Peptide Synthesis via Direct Incorporation of Fmoc-Tyr(PO₃tBu₂)-OH
This protocol outlines the synthesis of a phosphopeptide using a pre-phosphorylated and protected tyrosine building block on a standard solid-phase synthesizer.
-
Resin Preparation:
-
Place Fmoc-Rink Amide resin (or other suitable resin) in the reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc-SPPS Cycles (Iterative):
-
Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (e.g., 2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling:
-
For standard amino acids: Activate 4 equivalents of Fmoc-amino acid with a coupling agent like HCTU (4 eq.) and DIPEA (8 eq.) in DMF. Add to the resin and couple for 30-60 minutes.
-
For Fmoc-Tyr(PO₃tBu₂)-OH : Use the same standard coupling conditions. Ensure the building block is fully dissolved.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other colorimetric test to confirm the completion of the coupling reaction. If incomplete, a second coupling may be necessary.
-
Repeat the cycle for each amino acid in the sequence.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step as described above.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler TFA/TIS/Water (95:2.5:2.5) mixture.
-
Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups, including the tBu groups on the phosphate.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Peptide Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water or Buffer A). Filter the sample through a 0.45 µm filter to remove particulates.[14]
-
Chromatography System:
-
Column: C18 reversed-phase column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).[15]
-
-
Method Development: Perform an initial analytical run with a broad gradient (e.g., 5-65% Solvent B over 30 minutes) to determine the retention time of the target peptide.[15]
-
Preparative Purification:
-
Scale up to a preparative column using an optimized, shallower gradient centered around the elution percentage of the target peptide.
-
Load the dissolved crude peptide onto the column.
-
Run the preparative gradient and collect fractions corresponding to the main product peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>85% or >95% depending on the application) and freeze-dry (lyophilize) to obtain the final, purified peptide as a white, fluffy powder.[15]
Protocol 3: Peptide Characterization by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% ACN/Water with 0.1% formic acid).
-
Mass Determination (MS1):
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Confirm that the observed molecular weight matches the theoretical calculated mass of the phosphopeptide. The addition of a phosphate group (HPO₃) adds 79.966 Da to the mass of the corresponding non-phosphorylated peptide.
-
-
Sequence Confirmation and Phosphorylation Site Localization (MS/MS):
-
Select the parent ion of the phosphopeptide for fragmentation (tandem MS or MS²).
-
Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence.
-
A key indicator of phosphopeptides, particularly phosphoserine and phosphothreonine, in Collision-Induced Dissociation (CID) is a characteristic neutral loss of phosphoric acid (H₃PO₄), resulting in a prominent peak at [M - 98 Da].[16] For phosphotyrosine, this loss is less common but can occur.
-
The mass shift of +80 Da will be observed on the fragment ion containing the phosphotyrosine residue, confirming the site of modification.[16]
-
Figure 3: General experimental workflow for phosphopeptide synthesis and application.
References
- 1. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 2. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 5. Preparation of O-phosphotyrosine-containing peptides by Fmoc solid-phase synthesis: Evaluation of several Fmoc-Tyr(PO3R2)-OH derivatives | Semantic Scholar [semanticscholar.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. genscript.com [genscript.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-steady-state kinetic analysis of cAMP-dependent protein kinase using rapid quench flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic analysis of human serine/threonine protein phosphatase 2Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
- 16. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solution-Phase Peptide Synthesis Leveraging Fmoc-L-Tyr(tBu)-OSu: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine N-hydroxysuccinimide ester (Fmoc-L-Tyr(tBu)-OSu) in solution-phase peptide synthesis (SPPS). Detailed protocols for coupling reactions, deprotection, and purification are presented, alongside quantitative data to inform experimental design. This guide is intended to facilitate the efficient and high-purity synthesis of peptides for research and pharmaceutical development.
Introduction
Solution-phase peptide synthesis remains a valuable technique for the production of short to medium-length peptides, offering advantages in scalability and purification for specific sequences. The use of N-hydroxysuccinimide (OSu) active esters of Fmoc-protected amino acids, such as this compound, provides a stable and efficient means of forming peptide bonds in a controlled, stepwise manner. The 9-fluorenylmethoxycarbonyl (Fmoc) group offers base-labile protection of the α-amino group, while the tert-butyl (tBu) group provides acid-labile protection for the tyrosine side chain, an orthogonal strategy that simplifies the synthesis of complex peptides.[1][2]
This application note details the methodology for utilizing this compound in the solution-phase synthesis of peptides, covering the key steps of coupling, Fmoc-deprotection, and product isolation.
Key Advantages of this compound in Solution-Phase Synthesis
-
High Reactivity and Purity: OSu esters are highly reactive towards primary amines, leading to efficient peptide bond formation.[2]
-
Stability: Fmoc-amino acid-OSu esters are generally stable, crystalline solids that can be stored for extended periods without significant degradation.
-
Orthogonal Protection: The Fmoc (base-labile) and tBu (acid-labile) protecting groups allow for selective deprotection, which is crucial for the synthesis of complex peptides and subsequent modifications.[1]
-
Simplified Purification: In many cases, the byproducts of the coupling reaction are easily removed through simple extraction or precipitation procedures.
Experimental Protocols
General Materials and Methods
All amino acids and reagents should be of high purity. Anhydrous solvents should be used where specified to prevent hydrolysis of the active ester. Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Protocol 1: Synthesis of a Dipeptide (Fmoc-Tyr(tBu)-Ala-OH)
This protocol describes the coupling of this compound with L-Alanine in a biphasic solvent system.
Materials:
-
This compound
-
L-Alanine (H-Ala-OH)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add a solution of L-Alanine (1 equivalent) and sodium bicarbonate (3 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 22 hours.
-
Dilute the reaction mixture with water.
-
Adjust the pH of the aqueous phase to 4.0 with 1 M HCl.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic phases and wash with 1 M HCl (2 mL) and then with brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the desired dipeptide, Fmoc-Tyr(tBu)-Ala-OH.
Expected Yield: Approximately 93%.
Protocol 2: N-terminal Fmoc Deprotection in Solution Phase
This protocol outlines the removal of the Fmoc protecting group from a peptide in solution.
Materials:
-
Fmoc-protected peptide
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Fmoc-protected peptide in DMF.
-
Add a 20% solution of piperidine in DMF to the peptide solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until completion (typically 30 minutes to 2 hours).
-
Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with cold diethyl ether to remove the dibenzofulvene-piperidine adduct.
-
Dry the deprotected peptide under vacuum.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for solution-phase peptide coupling using Fmoc-amino acid-OSu esters.
| Coupling Reaction | Amino Component | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |
| This compound + H-Ala-OH | L-Alanine | NaHCO₃ | Acetonitrile/Water | 22 | 93 | |
| Fmoc-L-Asn(Boc)-OSu + H-Gly-OMe | Glycine methyl ester | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 16 | ~95 | |
| Preparation of Fmoc-L-Tyr-OtBu from Fmoc-OSu | L-Tyr-OtBu | DIPEA | Acetone | Overnight | 95.8 |
Potential Side Reactions and Mitigation
-
Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation under basic conditions, such as during Fmoc deprotection with piperidine. This can lead to racemization and the formation of β-aspartyl peptides. Using a milder base or additives like HOBt can help suppress this side reaction.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the C-terminal protecting group. This is more prevalent with sequences containing proline or glycine. Performing the subsequent coupling step promptly after deprotection can minimize this side reaction.
-
Racemization: While urethane-protected amino acids like Fmoc derivatives generally suppress racemization, it can still occur, particularly with certain coupling reagents or prolonged reaction times. Careful monitoring of the reaction is recommended.
Visualizing the Workflow
Solution-Phase Peptide Synthesis Workflow
Caption: General workflow for solution-phase peptide synthesis.
Orthogonal Protection Strategy
Caption: Orthogonal protection in Fmoc/tBu strategy.
Conclusion
The use of this compound in solution-phase peptide synthesis offers a reliable and efficient method for the preparation of tyrosine-containing peptides. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this methodology. Careful control of reaction conditions and awareness of potential side reactions are key to achieving high yields and purity of the final peptide product.
References
Troubleshooting & Optimization
Preventing side reactions with Fmoc-L-Tyr(tBu)-OSu in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-L-Tyr(tBu)-OSu. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions associated with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in SPPS?
This compound is a derivative of the amino acid L-tyrosine commonly used in peptide synthesis.[1][2] The N-terminus is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the tyrosine side-chain's hydroxyl group is protected by an acid-labile tert-Butyl (tBu) group.[3][4] The carboxyl group is pre-activated as an N-Hydroxysuccinimide (OSu) ester. This pre-activation can sometimes facilitate coupling, particularly in solution-phase synthesis or for specific modifications, though in modern automated SPPS, in-situ activation of the corresponding carboxylic acid, Fmoc-L-Tyr(tBu)-OH, is more common.
Q2: What are the primary side reactions associated with the use of Fmoc-L-Tyr(tBu)-OH/OSu?
The most common side reaction is the premature cleavage of the tert-Butyl (tBu) protecting group from the tyrosine side chain. This occurs due to repeated exposure to the mildly basic conditions (e.g., piperidine in DMF) used for Fmoc group removal throughout the synthesis cycles. Another significant issue arises during the final cleavage step, where the newly deprotected and reactive tyrosine side chain can be modified by carbocations generated from other protecting groups or the resin linker if not properly "scavenged".[5]
Q3: Why is the tert-Butyl (tBu) group the standard protection for the Tyrosine side chain in Fmoc-SPPS?
The tBu group offers an excellent balance of stability and lability, forming the basis of the "orthogonal" protection strategy in Fmoc-SPPS. It is stable to the basic conditions required for Fmoc removal but is efficiently cleaved by strong acids like Trifluoroacetic Acid (TFA) during the final deprotection and cleavage from the resin.[3][4] This orthogonality is crucial for ensuring the integrity of the peptide chain during synthesis.[3]
Q4: Can alternative protecting groups be used for the Tyrosine side chain?
Yes, while tBu is the most common, other protecting groups can be used depending on the specific requirements of the synthesis. For instance, if a researcher needs to perform a reaction on the tyrosine hydroxyl group while the peptide is still on the resin, a protecting group with different cleavage conditions (e.g., one removable by photolysis or specific enzymes) would be necessary. However, for standard peptide synthesis, tBu provides the most robust and widely applicable protection.
Troubleshooting Guide
Problem: Mass spectrometry of my crude peptide shows a significant peak at [M-56], corresponding to the loss of a tert-Butyl group.
This is a classic sign of premature deprotection of the Tyr(tBu) side chain during synthesis. The free hydroxyl group can potentially undergo undesired reactions in subsequent coupling steps.
Cause: The tBu group has slight lability to the piperidine solution used for Fmoc deprotection. Prolonged or repeated exposure over many cycles, especially in lengthy sequences, can lead to cumulative loss of this side-chain protection.
Solutions & Preventative Measures:
-
Minimize Deprotection Times: Use the shortest effective time for Fmoc deprotection. Modern fast-flow synthesizers often use deprotection times of 3 minutes or less.[6]
-
Optimize Piperidine Concentration: While 20% piperidine in DMF is standard, for sequences prone to tBu loss, reducing the concentration to 10% may be beneficial, although this could require slightly longer deprotection times.
-
Use a Base with Lower Nucleophilicity: Consider replacing piperidine with 2% Diazabicycloundecene (DBU) in combination with 2% piperidine, which can often achieve rapid deprotection with reduced side reactions.
Table 1: Effect of Deprotection Conditions on Premature tBu Group Loss
| Deprotection Reagent | Total Exposure Time (per cycle) | Cumulative tBu Loss (%) in a 15-mer Peptide |
| 20% Piperidine in DMF | 10 minutes | ~5-8% |
| 20% Piperidine in DMF | 5 minutes | ~2-4% |
| 10% Piperidine in DMF | 7 minutes | ~2-3% |
| 2% DBU / 2% Piperidine in DMF | 3 minutes | <1% |
Data are illustrative and can vary based on peptide sequence, resin, and synthesizer.
Problem: My final peptide purity is low after cleavage, with multiple unidentified peaks close to the main product peak on the HPLC chromatogram.
This often indicates side-product formation during the final cleavage and deprotection step, where reactive intermediates can modify sensitive residues like Tyrosine.
Cause: During cleavage with strong acid (e.g., TFA), the tBu group from Tyr and other protecting groups (like Boc and Trt) are released as reactive carbocations. If not trapped, these carbocations can re-attach to electron-rich residues like the newly deprotected Tyrosine, leading to alkylation and other modifications.[5]
Solutions & Preventative Measures:
-
Use an Effective Scavenger Cocktail: Never use neat TFA for cleavage. A cocktail containing "scavengers" is essential to trap these reactive carbocations.[5]
-
Select Appropriate Scavengers: Triisopropylsilane (TIS) is highly effective at reducing carbocations.[5] Water can help by quenching carbocations and improving solubility. For peptides containing tryptophan, adding 1,2-ethanedithiol (EDT) is crucial to prevent its modification.
Table 2: Efficacy of Common Cleavage Cocktails for Tyr-containing Peptides
| Cleavage Cocktail Composition (v/v) | Typical Purity (%) | Key Scavenger Function |
| 95% TFA / 5% H₂O | 60-75% | Basic hydration; insufficient for complex peptides. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 85-95% | TIS is a highly efficient carbocation scavenger.[5] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS (Reagent K) | >90% | Broad-spectrum; EDT protects Trp, TIS protects Tyr/Met. |
Purity is sequence-dependent. Data are typical for a standard 10-20 mer peptide.
Visual Guides and Protocols
Diagram: General SPPS Workflow
This diagram illustrates the iterative cycle of deprotection and coupling that forms the basis of Solid-Phase Peptide Synthesis.
Caption: A typical iterative cycle in Solid-Phase Peptide Synthesis (SPPS).
Diagram: Premature tBu Deprotection Mechanism
This diagram shows the undesired removal of the tert-Butyl group from the Tyrosine side chain by the base (piperidine) used during the Fmoc-deprotection step.
Caption: Mechanism of premature side-chain deprotection of Tyr(tBu).
Diagram: Troubleshooting Logic Flow
This diagram provides a decision-making workflow for identifying and resolving issues related to peptide purity.
Caption: A decision tree for troubleshooting common SPPS purity issues.
Key Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 5 mL).
-
Activation Mixture: In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) in 2 mL of DMF.
-
Note: If using Fmoc-L-Tyr(tBu)-OH, a standard in-situ activation would involve dissolving the amino acid (5 eq.), HBTU (4.9 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF.
-
-
Coupling: Add the activation mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.
-
Monitoring: To confirm completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3 x 5 mL) to remove excess reagents. Proceed to the next deprotection step.
Protocol 2: Final Peptide Cleavage and Deprotection
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF (3x), followed by Dichloromethane (DCM) (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a standard peptide containing Tyrosine, use Reagent B :
-
Trifluoroacetic Acid (TFA): 95% (e.g., 9.5 mL)
-
Water (H₂O): 2.5% (e.g., 0.25 mL)
-
Triisopropylsilane (TIS): 2.5% (e.g., 0.25 mL)
-
CAUTION: Work in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Cap the vessel and allow it to react at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate (which contains the peptide) into a cold (0°C) solution of diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension at 3000-4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.
-
Drying: After the final wash, dry the white peptide pellet under vacuum to yield the crude product, which can then be analyzed by HPLC and mass spectrometry.
Protocol 3: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve ~1 mg of the crude peptide in 1 mL of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC System:
-
Column: C18, 3.5-5 µm particle size, ~4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (the latter is useful for Tyr-containing peptides).
-
-
Gradient: A typical analytical gradient is:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
-
Analysis: Inject 10-20 µL of the sample. Integrate the peak areas to determine the percentage purity of the main product relative to any side products. Collect fractions corresponding to major peaks for mass spectrometry analysis to confirm identities.
References
Dealing with aggregation issues when using Fmoc-L-Tyr(tBu)-OSu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation and solubility issues when using Fmoc-L-Tyr(tBu)-OSu in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after adding the coupling reagents. What is the cause?
A1: Precipitation of the activated this compound can occur for several reasons. The most common causes are poor solubility in the chosen solvent, the concentration of the reagents being too high, or instability of the activated ester over time. The choice of coupling reagent and base can also influence solubility.
Q2: What is the recommended solvent for dissolving this compound and its activated form?
A2: N,N-Dimethylformamide (DMF) is the most common and recommended solvent for dissolving Fmoc-amino acids and for performing coupling reactions in solid-phase peptide synthesis (SPPS).[1][2] N-methylpyrrolidone (NMP) can also be used and may offer better solvation properties in some cases.[3] For initial stock solutions, Dimethyl sulfoxide (DMSO) can also be effective, as the parent amino acid Fmoc-L-Tyr(tBu)-OH shows high solubility in it.[4]
Q3: Can I pre-dissolve and store a stock solution of activated this compound?
A3: It is not recommended to store activated Fmoc-amino acid solutions for extended periods. Activated esters, such as OSu esters, have limited stability in solution, especially in the presence of bases. It is best practice to prepare the activated amino acid solution immediately before adding it to the deprotected peptide-resin.[5]
Q4: Does the tert-butyl (tBu) protecting group on the tyrosine side chain contribute to aggregation?
A4: The tert-butyl (tBu) group is specifically used to protect the phenolic hydroxyl group of tyrosine and generally enhances solubility.[6] However, aggregation in peptide synthesis is a complex phenomenon influenced by the entire peptide sequence, the resin support, and the synthesis conditions. While the tBu group itself is not a primary driver of aggregation, issues can still arise in sequences prone to forming strong intermolecular hydrogen bonds.
Troubleshooting Guides
Issue 1: Precipitation Observed in the this compound Solution During Activation
This guide addresses the scenario where a precipitate forms in the solution containing this compound, a coupling reagent, and a base, prior to its addition to the resin.
-
The solution turns cloudy or opaque after the addition of coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Visible solid particles form in the activation solution.
-
Incomplete coupling is observed in the subsequent synthesis step.
Caption: Troubleshooting workflow for precipitation during activation.
-
Verify Reagent Concentration: High concentrations of reagents are a common cause of precipitation. Standard protocols often recommend concentrations for Fmoc-amino acids in the range of 0.2 M to 0.5 M in DMF for automated synthesis.[7]
-
Action: If your concentration exceeds 0.5 M, try reducing it. Prepare a new solution at a lower concentration (e.g., 0.3 M) and observe if precipitation still occurs.
-
-
Ensure Solvent Quality: The quality of DMF is critical. Old or improperly stored DMF can contain dimethylamine and formic acid impurities.[3] Dimethylamine can prematurely remove the Fmoc group, while other impurities can affect the solubility and stability of reagents.
-
Action: Use fresh, high-purity, amine-free DMF for all steps. If issues persist, consider switching to N-methylpyrrolidone (NMP), which can offer superior solvating properties for complex sequences.[3]
-
-
Employ Gentle Warming or Sonication: Some Fmoc-amino acids, particularly those with bulky protecting groups, may require assistance to fully dissolve, especially if the laboratory temperature is low.
-
Action: Gently warm the solution to 30-40°C or place it in a sonicator bath for a few minutes.[4] This can often redissolve small amounts of precipitate. Avoid excessive heat, which can degrade the activated ester.
-
-
Optimize Activation Chemistry and Time: The combination of the coupling reagent and base, as well as the time the solution stands before being added to the resin (pre-activation time), can impact stability. Some activated species are less stable and more prone to side reactions or precipitation if left for too long.
-
Action:
-
Minimize pre-activation time. Add the activation mixture to the resin immediately after adding the base.[5]
-
If using a standard uronium-based reagent like HBTU, consider switching to an alternative such as HATU (which is known for its high reactivity) or a carbodiimide-based activation like DIC with an additive like Oxyma Pure.[2][8]
-
-
| Coupling Reagent | Common Base | Key Considerations |
| HBTU | DIPEA / NMM | Rapid activation. Can sometimes form less soluble byproducts.[9] |
| HATU | DIPEA / Collidine | Highly reactive, often superior for difficult couplings.[2][5] |
| DIC / HOBt or Oxyma | N/A | Forms a soluble urea byproduct (DIU). Less risk of premature precipitation.[8] |
| Caption: Comparison of common coupling reagents. |
Issue 2: Poor Coupling Efficiency Suggesting On-Resin Aggregation
This guide addresses poor or incomplete coupling of this compound, which may be a downstream effect of on-resin peptide aggregation rather than pre-precipitation of the amino acid.
-
A positive Kaiser test (indicating free amines) after a prolonged coupling time.
-
The peptide-resin beads appear clumped or do not swell properly.
-
Low yield of the desired peptide in the final analysis.
Caption: Troubleshooting workflow for on-resin aggregation.
-
Improve Solvation with Alternative Solvents: If the peptide-resin matrix collapses due to aggregation, reagents cannot efficiently access the reactive sites. Changing the solvent can disrupt the intermolecular hydrogen bonds causing the aggregation.
-
Protocol:
-
After Fmoc deprotection, wash the resin 3x with DMF.
-
Wash the resin 3x with NMP.
-
Prepare the activated this compound solution in NMP.
-
Perform the coupling step in NMP. For very difficult sequences, a mixture of NMP containing up to 20% DMSO can be used.
-
-
-
Increase Coupling Time and Temperature: Aggregated sequences present a higher energy barrier for coupling. Providing more time and energy can help drive the reaction to completion.
-
Action: Extend the standard coupling time from 1 hour to 2-4 hours. If using a microwave peptide synthesizer, increasing the temperature to 40-50°C can significantly improve efficiency.
-
-
Perform a Double Coupling: A second, fresh application of the activated amino acid can help acylate any remaining free amines that were inaccessible during the first coupling.
-
Protocol:
-
After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel.
-
Wash the resin thoroughly with the coupling solvent (e.g., 5x with DMF or NMP).
-
Prepare a fresh solution of activated this compound.
-
Add the fresh solution to the resin and allow it to react for another 1-2 hours.
-
Perform a Kaiser test to check for completion.
-
-
Experimental Protocols
Protocol 1: Standard Activation and Coupling of this compound using HBTU
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x).
-
Activation Solution Preparation:
-
In a separate vial, dissolve Fmoc-L-Tyr(tBu)-OH (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in ~2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.
-
Briefly agitate the solution.
-
-
Coupling: Immediately add the activation solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines.
-
Washing: Wash the resin with DMF (5x) to prepare for the next cycle.
Protocol 2: Solubility Test for Activated this compound
This test can help determine if your specific combination of reagents and concentrations is prone to precipitation.
-
Reagent Preparation: In a clean, dry glass vial, combine Fmoc-L-Tyr(tBu)-OH and your chosen coupling reagent (e.g., HBTU) at the same concentration and molar equivalents you would use in your synthesis.
-
Solvent Addition: Add the calculated volume of high-purity DMF to achieve your target concentration (e.g., 0.4 M). Agitate until all solids are dissolved.
-
Base Addition: Add the required equivalents of base (e.g., DIPEA).
-
Observation: Let the solution stand at room temperature and observe it for 15-20 minutes (a typical time for transfer in an automated synthesizer). Check for any signs of cloudiness or precipitation.
-
Analysis: If a precipitate forms, the concentration is likely too high for that specific solvent/reagent combination. Repeat the test at a lower concentration.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Fmoc-L-Tyr(tBu)-OSu Reactions by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the completion of Fmoc-L-Tyr(tBu)-OSu reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of monitoring an this compound reaction by HPLC?
A1: Monitoring the reaction of this compound with a primary or secondary amine by HPLC is crucial to determine the reaction's completion. It allows for the visualization and quantification of the starting material (this compound), the desired product (the corresponding amide), and any potential side products, ensuring the reaction has proceeded as expected before moving to subsequent steps like purification or deprotection.
Q2: What are the key components I should expect to see in my HPLC chromatogram?
A2: In a typical reaction, you should expect to see peaks representing:
-
This compound: The activated amino acid starting material.
-
Product: The newly formed amide resulting from the reaction of this compound with your amine-containing molecule.
-
Byproducts: Potential byproducts could include Fmoc-L-Tyr(tBu)-OH (from hydrolysis of the OSu ester) and N-hydroxysuccinimide (NHS).
Q3: How can I distinguish between the starting material and the product on the chromatogram?
A3: The retention time of a compound in reverse-phase HPLC is primarily determined by its polarity. The OSu (N-hydroxysuccinimide) ester is a good leaving group and is relatively polar. When it is replaced by an amine to form an amide, the polarity of the resulting product will change. Generally, the product's retention time will be different from the starting material. Injecting standards of your starting materials will help in peak identification.
Q4: At what wavelength should I monitor the reaction?
A4: The Fmoc (9-fluorenylmethyloxycarbonyl) group has a strong UV absorbance. A detection wavelength of 265 nm is commonly used for monitoring Fmoc-containing compounds. You can also use a diode array detector (DAD) to scan a range of wavelengths to identify the optimal wavelength for your specific compounds.
Experimental Protocol: Monitoring a Typical Coupling Reaction
This protocol outlines a general procedure for monitoring the coupling of this compound to a primary amine.
1. Reaction Setup:
-
Dissolve the amine-containing compound in a suitable solvent (e.g., DMF, NMP).
-
Add a base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Add a solution of this compound in the same solvent to initiate the reaction.
2. Sample Preparation for HPLC Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with an acidic solution (e.g., 1% TFA in water/acetonitrile) to a final volume of ~1 mL. This prevents further reaction and protonates any remaining amines.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compounds. An example gradient is shown in the table below.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
4. Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the percentage conversion to monitor the reaction progress. The reaction is considered complete when the peak corresponding to this compound is no longer detectable or its area remains constant over consecutive time points.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No product peak observed | 1. Inactive this compound (hydrolyzed).2. Non-nucleophilic amine.3. Insufficient base. | 1. Use fresh, high-quality this compound.2. Confirm the pKa of your amine; a stronger base or longer reaction time may be needed.3. Increase the amount of base (e.g., DIPEA). |
| Incomplete reaction | 1. Insufficient reaction time.2. Steric hindrance.3. Low reaction temperature. | 1. Continue monitoring the reaction for a longer period.2. Increase the reaction temperature.3. Use a more potent coupling agent if the reaction is part of a larger synthesis. |
| Multiple unexpected peaks | 1. Presence of impurities in starting materials.2. Side reactions (e.g., diacylation of the amine).3. Hydrolysis of this compound to Fmoc-L-Tyr(tBu)-OH. | 1. Check the purity of your starting materials by HPLC before starting the reaction.2. Use a stoichiometric amount of the amine.3. Ensure anhydrous reaction conditions. A peak corresponding to the hydrolyzed acid will typically elute earlier than the starting material and product. |
| Broad or tailing peaks | 1. Column degradation.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column or replace it if necessary.2. Ensure the mobile phase contains an ion-pairing agent like TFA.3. Reduce the injection volume or dilute the sample further. |
| Drifting retention times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, refer to the diagrams below.
Fmoc-L-Tyr(tBu)-OSu: Technical Support and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and troubleshooting of Fmoc-L-Tyr(tBu)-OSu, a critical reagent in solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To maximize the shelf-life and maintain the reactivity of this compound, it is crucial to store it under appropriate conditions. The primary degradation pathway for N-hydroxysuccinimide (OSu) esters is hydrolysis. Therefore, minimizing exposure to moisture and high temperatures is essential.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 0-8°C for short-term use. For long-term storage, -20°C is recommended.[1] | Lower temperatures slow down the rate of hydrolysis and other potential degradation reactions. |
| Humidity | Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). | Minimizes hydrolysis of the highly reactive OSu ester. |
| Light | Store in a light-protected container. | While not as critical as temperature and moisture, protection from light is a general best practice for complex organic molecules. |
Q2: What is the expected shelf-life of this compound?
A2: While specific shelf-life data for this compound is not always provided by manufacturers, related compounds like Fmoc-OSu are reported to be stable for at least two years when stored at -20°C.[2] Proper storage, as outlined above, is critical to achieving this extended shelf-life. It is always recommended to refer to the manufacturer's certificate of analysis for any specific expiry or retest dates.
Q3: What are the primary degradation products of this compound, and how can I detect them?
A3: The most common degradation product is the hydrolyzed form, Fmoc-L-Tyr(tBu)-OH , resulting from the reaction of the OSu ester with water. This hydrolysis renders the amino acid derivative unable to participate in the coupling reaction.
Degradation can be detected by:
-
High-Performance Liquid Chromatography (HPLC): A purity check via HPLC will show a decrease in the peak corresponding to this compound and the appearance of a new peak for Fmoc-L-Tyr(tBu)-OH.
-
Poor Coupling Efficiency: A significant drop in the yield of your peptide synthesis can be an indicator of reagent degradation.
Troubleshooting Guide
Low coupling efficiency or complete failure of a coupling step involving this compound can be frustrating. This guide will help you diagnose and resolve common issues.
Problem: Low or No Coupling Efficiency
Possible Cause 1: Reagent Degradation
-
Diagnosis: The primary suspect is often the hydrolysis of the this compound. This is especially likely if the reagent has been stored improperly or is old.
-
Solution:
-
Verify Purity: Perform an HPLC analysis to check the purity of your this compound.
-
Use Fresh Reagent: If degradation is confirmed or suspected, use a fresh, unopened vial of the reagent.
-
Test Reaction: Before committing to a full synthesis, perform a small-scale test coupling reaction to confirm the reactivity of the reagent (see Experimental Protocols).
-
Possible Cause 2: Incomplete Fmoc Deprotection of the Resin
-
Diagnosis: If the N-terminal Fmoc group of the growing peptide chain on the solid support is not completely removed, the incoming this compound cannot react. This can be checked using a qualitative test like the Kaiser test.
-
Solution:
-
Optimize Deprotection: Ensure your deprotection solution (e.g., 20% piperidine in DMF) is fresh and that the reaction time is sufficient.
-
Repeat Deprotection: If a positive Kaiser test (indicating free amines) is not observed, repeat the deprotection step.
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
Diagnosis: The choice of solvent, coupling reagents, and reaction time can significantly impact coupling efficiency.
-
Solution:
-
Solvent Quality: Use high-purity, amine-free DMF or NMP as the solvent.
-
Coupling Reagents: While this compound is an active ester and can be used directly, the addition of coupling activators like HOBt or HOAt can improve efficiency, especially for difficult couplings.
-
Reaction Time and Temperature: Increasing the coupling time or performing the reaction at a slightly elevated temperature (if compatible with your peptide) can enhance yields.
-
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting a failed coupling reaction with this compound.
Caption: Troubleshooting workflow for failed coupling reactions.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a concentration of approximately 1 mg/mL.
Expected Results: A major peak corresponding to this compound should be observed. The presence of a significant earlier-eluting peak may indicate the presence of the hydrolyzed product, Fmoc-L-Tyr(tBu)-OH.
Protocol 2: Test Coupling Reaction
This small-scale reaction can be used to verify the reactivity of this compound before its use in a larger synthesis.
-
Resin Preparation: Start with a small amount of a resin with a free amino group (e.g., Rink Amide resin after Fmoc deprotection). A positive Kaiser test should be confirmed.
-
Activation: Dissolve 3 equivalents of this compound in DMF.
-
Coupling: Add the this compound solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents.
-
Analysis: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a successful coupling reaction.
Experimental Workflow Diagram
The following diagram outlines the workflow for quality control and use of this compound.
Caption: Quality control and usage workflow for this compound.
References
How to handle incomplete coupling of Fmoc-L-Tyr(tBu)-OSu
Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the coupling of Fmoc-L-Tyr(tBu) derivatives in solid-phase peptide synthesis (SPPS).
Troubleshooting Incomplete Coupling of Fmoc-L-Tyr(tBu)
Incomplete coupling of Fmoc-L-Tyr(tBu)-OSu or in-situ activated Fmoc-L-Tyr(tBu)-OH is a common issue in SPPS, often attributed to steric hindrance from the bulky tert-butyl (tBu) protecting group and the tyrosine side chain. This guide provides a systematic approach to diagnosing and resolving these coupling inefficiencies.
dot
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Fmoc-L-Tyr(tBu)-OSu: Purity and Stability for Peptide Synthesis
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of reagents is paramount for successful solid-phase peptide synthesis (SPPS). Fmoc-L-Tyr(tBu)-OSu, a key building block, is no exception. This guide provides a comparative analysis of its purity and stability, supported by experimental data and detailed high-performance liquid chromatography (HPLC) methodologies.
Purity Analysis of this compound and Alternatives
The purity of this compound is a critical parameter that directly impacts the quality and yield of peptide synthesis. Commercially available this compound typically exhibits a purity of 95% to over 98%, as determined by HPLC.[1][2] The primary impurity resulting from storage, particularly in the presence of moisture, is the hydrolyzed product, Fmoc-L-Tyr(tBu)-OH.
While this compound is a widely used activated ester for coupling the tyrosine residue, other activated esters are also employed in peptide synthesis. A direct comparative analysis of purity under identical HPLC conditions is not extensively available in published literature. However, we can compare the typical purity specifications of commercially available alternatives.
| Compound | Activating Group | Typical Purity (by HPLC) |
| This compound | N-hydroxysuccinimide (NHS) | ≥95% - ≥98% |
| Fmoc-L-Tyr(tBu)-OPfp | Pentafluorophenyl ester | ≥98% |
| Fmoc-L-Tyr(tBu)-ODhbt | 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester | ≥98% |
Table 1: Comparison of Typical Purities for Activated Fmoc-L-Tyr(tBu) Derivatives.
Stability Profile of this compound
The stability of this compound is a crucial factor for its storage and handling. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which is the primary degradation pathway. This reaction is accelerated by the presence of moisture and basic conditions. The main degradation products are Fmoc-L-Tyr(tBu)-OH and N-hydroxysuccinimide.
Due to this inherent instability, it is recommended to store this compound in a cool, dry environment, often at 2-8°C, and to minimize its exposure to atmospheric moisture.[1][2]
A comprehensive stability-indicating HPLC method is essential to separate the intact active ester from its potential degradation products. While specific forced degradation studies on this compound are not widely published, a suitable HPLC method should be able to resolve the active ester from its primary hydrolytic degradation product, Fmoc-L-Tyr(tBu)-OH, as well as from the N-hydroxysuccinimide byproduct.
Experimental Protocols
A robust HPLC method is critical for the accurate assessment of the purity and stability of this compound. Below is a recommended experimental protocol based on common practices for the analysis of Fmoc-protected amino acids.
Stability-Indicating HPLC Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 95 30 95 31 30 | 35 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a final concentration of approximately 0.5 mg/mL.
This method should effectively separate this compound from its main hydrolysis product, Fmoc-L-Tyr(tBu)-OH, and N-hydroxysuccinimide.
Visualizing the Analytical Workflow and Stability Factors
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC analysis and the factors influencing the stability of this compound.
References
A Researcher's Guide to Tyrosine Incorporation: A Comparative Analysis of Fmoc-L-Tyr(tBu)-OSu and Alternatives in Peptide Synthesis
For researchers and professionals in drug development and peptide chemistry, the precise incorporation of amino acids is paramount to synthesizing pure and effective peptides. Tyrosine, with its reactive hydroxyl group, presents a particular challenge that necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of using the pre-activated Fmoc-L-Tyr(tBu)-OSu ester versus the in-situ activation of Fmoc-L-Tyr(tBu)-OH, and evaluates alternative side-chain protection strategies for tyrosine.
Comparison of Tyrosine Incorporation Methods
The choice of how to introduce a protected tyrosine residue into a growing peptide chain can significantly impact coupling efficiency, synthesis time, and the purity of the final product. The two primary approaches within the widely used Fmoc/tBu strategy are the use of a pre-activated amino acid derivative, such as an N-hydroxysuccinimide (OSu) ester, or the in-situ activation of the carboxylic acid of the Fmoc-amino acid using coupling reagents.
This compound: The Pre-activated Approach
This compound is a derivative of Fmoc-L-Tyr(tBu)-OH where the carboxylic acid is pre-activated as an OSu ester. This approach, in theory, simplifies the coupling step by eliminating the need for additional coupling reagents at the time of synthesis.
Advantages:
-
Convenience: Ready to use without the need for a separate activation step, potentially saving time.
-
Reduced Risk of Reagent-Related Side Products: Avoids side reactions that can be associated with certain coupling reagents.
Disadvantages:
-
Stability and Storage: OSu esters are generally more susceptible to hydrolysis than their carboxylic acid counterparts, requiring careful storage under anhydrous conditions to maintain reactivity.
-
Potential for Side Reactions: One known side reaction associated with Fmoc-OSu reagents is the formation of Fmoc-β-alanine, which can be incorporated into the peptide chain as an impurity.[1][2]
-
Cost: Pre-activated esters can be more expensive than the corresponding carboxylic acid.
In-situ Activation of Fmoc-L-Tyr(tBu)-OH: The Flexible Approach
The more common method for incorporating amino acids in Fmoc-SPPS is the in-situ activation of the carboxylic acid of Fmoc-L-Tyr(tBu)-OH using a variety of coupling reagents, such as HATU, HBTU, or DIC with an additive like Oxyma.
Advantages:
-
Flexibility: Allows for the choice of a wide range of coupling reagents to optimize the reaction for specific sequences, including sterically hindered couplings.
-
Higher Purity of Starting Material: Fmoc-amino acids are generally more stable and easier to purify than their activated ester counterparts.
-
Cost-Effective: Fmoc-amino acids and coupling reagents are often more economical than pre-activated esters.
Disadvantages:
-
Additional Step: Requires a separate activation step during the synthesis cycle.
-
Potential for Reagent-Related Side Reactions: Coupling reagents can sometimes lead to side reactions, such as racemization or the formation of guanidinylation products when using aminium/uronium-based reagents.
Alternative Side-Chain Protection for Tyrosine
The tert-butyl (tBu) group is the most common protecting group for the tyrosine side chain in Fmoc-SPPS due to its stability to the basic conditions used for Fmoc deprotection and its clean removal with trifluoroacetic acid (TFA) during the final cleavage. However, alternative protecting groups are available and may offer advantages in specific situations.
Benzyl (Bzl) Group (Fmoc-L-Tyr(Bzl)-OH)
The benzyl ether is another option for protecting the tyrosine hydroxyl group.
Advantages:
-
Orthogonality with very acid-labile resins: Can offer a degree of differential cleavability when used with highly acid-sensitive resins where complete tBu removal might be challenging to control.
Disadvantages:
-
Harsher Cleavage Conditions: Complete removal of the Bzl group often requires stronger acid conditions or catalytic transfer hydrogenation, which may not be compatible with other protecting groups or sensitive residues in the peptide.
-
Potential for Side Reactions: Benzyl cations generated during cleavage can lead to side reactions with nucleophilic residues like tryptophan and methionine.
2,6-Dichlorobenzyl (2,6-Cl2-Bzl) Group (Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH)
The 2,6-dichlorobenzyl group is a more acid-labile version of the benzyl group.
Advantages:
-
Milder Cleavage: Can be cleaved under conditions that are milder than those required for the Bzl group, though still generally stronger than for the tBu group.
Disadvantages:
-
Limited Commercial Availability and Higher Cost: This derivative is less common and more expensive than the tBu or Bzl protected versions.
-
Potential for Side Reactions: Similar to the Bzl group, the generation of chlorinated benzyl cations during cleavage can lead to unwanted side reactions.
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons in the literature are scarce, the following table summarizes the expected performance of each method based on general principles and available data.
| Feature | This compound | In-situ Activation of Fmoc-L-Tyr(tBu)-OH (e.g., with HATU) | Fmoc-L-Tyr(Bzl)-OH (In-situ activation) | Fmoc-L-Tyr(2,6-Cl2-Bzl)-OH (In-situ activation) |
| Expected Coupling Yield | Good to High | Very High | High | High |
| Purity of Crude Peptide | Moderate to High | High | Moderate to High | Moderate to High |
| Major Potential Impurities | Deletion sequences, Fmoc-β-alanine incorporation[1][2] | Deletion sequences, racemization (reagent dependent) | Deletion sequences, benzylated byproducts | Deletion sequences, dichlorobenzylated byproducts |
| Synthesis Time | Potentially shorter due to no in-situ activation step | Standard | Standard | Standard |
| Cost | Higher | Lower | Moderate | High |
Mass Spectrometry Characterization of Peptides
Mass spectrometry is an indispensable tool for verifying the successful synthesis of the target peptide and for identifying and quantifying any impurities.
Expected Mass Spectrometry Profile of the Target Peptide
A successfully synthesized peptide containing tyrosine will show a protonated molecular ion ([M+H]+) corresponding to its calculated molecular weight. Tandem mass spectrometry (MS/MS) fragmentation will produce a series of b- and y-ions that can be used to confirm the amino acid sequence.
Characterization of Impurities by Mass Spectrometry
-
Deletion Sequences: These are common impurities in SPPS and will appear as species with masses corresponding to the target peptide minus the mass of one or more amino acid residues.
-
Incomplete Deprotection: The presence of the tBu group on tyrosine after cleavage will result in a mass increase of 56 Da.
-
Side-Chain Acylation: If the tyrosine hydroxyl group is not properly protected, it can be acylated, leading to a mass increase corresponding to the acyl group.
-
Fmoc-β-alanine Incorporation: If this compound is used, the presence of Fmoc-β-alanine as an impurity in the starting material can lead to its incorporation into the peptide, resulting in a mass difference that can be detected by high-resolution mass spectrometry.[1][2]
-
Byproducts from Alternative Protecting Groups: If Bzl or 2,6-Cl2-Bzl groups are used, incomplete cleavage or side reactions can lead to peptides with these groups still attached or to alkylated byproducts on other residues.
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for manual SPPS on a rink amide resin.
-
Resin Swelling: Swell the rink amide resin in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of this compound: Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF. Add the solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence. For subsequent couplings after the tyrosine residue, use in-situ activation of the corresponding Fmoc-amino acids.
-
Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC purification.
2. Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% formic acid.
-
The eluent is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide and its potential impurities.
-
-
Tandem MS (MS/MS) for Sequence Verification:
-
Perform a data-dependent acquisition where the most abundant ions from the full MS scan are automatically selected for fragmentation.
-
Alternatively, perform a targeted MS/MS experiment on the protonated molecular ion of the expected peptide.
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.
-
Visualizing the Workflow
Caption: Experimental workflow for peptide synthesis, purification, and mass spectrometry characterization.
Hypothetical Signaling Pathway Visualization
To demonstrate the application of these synthetic peptides in research, the following diagram illustrates a simplified signaling pathway involving a hypothetical tyrosine-phosphorylated peptide.
Caption: A hypothetical signaling pathway initiated by a synthetic tyrosine-phosphorylated peptide.
References
A Comparative Guide to Fmoc-L-Tyr(tBu)-OSu and Other Activated Tyrosine Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the efficient and reliable incorporation of each amino acid is paramount to the success of synthesizing the target peptide. For tyrosine residues, which possess a reactive hydroxyl group on their side chain, appropriate protection and activation are crucial to prevent unwanted side reactions and ensure high coupling yields. This guide provides an objective comparison of Fmoc-L-Tyr(tBu)-OSu with other commonly used activated tyrosine derivatives, supported by a discussion of their chemical properties and general performance in peptide synthesis.
Introduction to Activated Tyrosine Derivatives
In Fmoc-based SPPS, the α-amino group of the incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, while the side chain functional groups are protected by more stable protecting groups. The phenolic hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) group, which is labile to strong acids and is removed during the final cleavage from the resin.
To facilitate the formation of the amide bond, the carboxylic acid of the Fmoc-amino acid must be activated. This can be achieved in two main ways: by pre-forming a stable but reactive "active ester" or by in situ activation using coupling reagents.
This guide focuses on the comparison of the following approaches for incorporating Fmoc-L-Tyr(tBu):
-
This compound (N-Hydroxysuccinimide ester): A widely used active ester.
-
Fmoc-L-Tyr(tBu)-OPfp (Pentafluorophenyl ester): Another common active ester known for its high reactivity.
-
In situ activation of Fmoc-L-Tyr(tBu)-OH: Using common coupling reagents like HBTU/HOBt immediately prior to the coupling step.
Performance Comparison
The choice of activation method can significantly impact coupling efficiency, the risk of racemization, and the overall purity of the synthesized peptide.
Coupling Efficiency
The efficiency of the coupling reaction is critical for the synthesis of long or difficult peptide sequences. Incomplete coupling at any step leads to the formation of deletion peptides, which can be challenging to separate from the desired product.
-
This compound: N-Hydroxysuccinimide esters are known to be effective for peptide synthesis[1]. They offer a good balance of reactivity and stability, generally leading to high coupling yields under standard SPPS conditions.
-
Fmoc-L-Tyr(tBu)-OPfp: Pentafluorophenyl esters are generally more reactive than NHS esters, which can be advantageous for coupling to sterically hindered amino acids or in cases of difficult couplings[2][3]. The increased reactivity can lead to faster and more complete coupling reactions.
-
In situ Activation (e.g., HBTU/HOBt): Coupling reagents like HBTU, in the presence of an additive like HOBt, are highly efficient at activating the carboxylic acid in situ[4]. This method is very popular in automated peptide synthesizers due to its rapid reaction kinetics and high coupling efficiencies[3].
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities[5]. The extent of racemization is highly dependent on the activation method.
-
Active Esters (-OSu, -OPfp): Pre-formed active esters of urethane-protected amino acids, such as Fmoc-amino acids, are generally considered to be resistant to racemization. This is a significant advantage of using isolated and purified active esters.
-
In situ Activation: While highly efficient, some in situ coupling reagents can increase the risk of racemization, especially for sensitive amino acids, if the activation time is prolonged or if a strong base is used in excess. However, the inclusion of additives like HOBt is known to suppress racemization[4][6].
Stability and Handling
The stability of the activated amino acid derivative is an important practical consideration.
-
This compound: NHS esters are susceptible to hydrolysis, especially in the presence of moisture[7][8]. Therefore, they should be stored under anhydrous conditions and dissolved in dry solvents immediately before use. The presence of amines in the solvent (e.g., from the degradation of DMF) can also lead to the decomposition of the NHS ester[7].
-
Fmoc-L-Tyr(tBu)-OPfp: PFP esters are generally less susceptible to hydrolysis than NHS esters, offering greater stability and a longer shelf-life[9][10]. This increased stability can result in more consistent performance and higher effective concentrations of the activated species during the coupling reaction.
-
In situ Activation: The carboxylic acid form, Fmoc-L-Tyr(tBu)-OH, is highly stable and can be stored for long periods. The activation is performed immediately before the coupling step, minimizing the opportunity for degradation of the activated species.
Data Presentation
The following tables summarize the general performance characteristics of the different activated tyrosine derivatives. The values are illustrative and can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
| Activation Method | Coupling Efficiency | Racemization Risk | Stability of Activated Species |
| This compound | High | Low | Moderate (sensitive to hydrolysis) |
| Fmoc-L-Tyr(tBu)-OPfp | Very High | Low | High (less sensitive to hydrolysis) |
| Fmoc-L-Tyr(tBu)-OH + HBTU/HOBt | Very High | Low to Moderate | Low (generated in situ) |
Experimental Protocols
To provide a framework for an objective comparison, the following experimental protocols are provided. These protocols describe the synthesis of a model tripeptide, H-Ala-Tyr-Ala-NH₂, using the different tyrosine activation methods, followed by analysis of the crude product by HPLC.
Protocol 1: Solid-Phase Synthesis of a Model Peptide for Comparative Analysis
1. Resin Preparation:
- Start with a Rink Amide resin (0.1 mmol scale).
- Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
- Drain the DMF.
2. Fmoc-Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times), isopropanol (2 times), and DMF (5 times).
3. Coupling of the First Amino Acid (Fmoc-Ala-OH):
- Dissolve Fmoc-Ala-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
- Add diisopropylethylamine (DIPEA) (0.8 mmol) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1 hour.
- Wash the resin as described in step 2.
- Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step[1][11][12].
4. Coupling of Fmoc-L-Tyr(tBu) (Comparative Step):
5. Coupling of the Third Amino Acid (Fmoc-Ala-OH):
- Repeat the procedure from step 3.
6. Final Fmoc-Deprotection:
- Repeat the procedure from step 2.
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM).
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2 hours.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether.
- Lyophilize the crude peptide.
Protocol 2: HPLC Analysis of Crude Peptide Purity and Racemization
1. Sample Preparation:
- Dissolve the lyophilized crude peptide from each synthesis method in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
2. HPLC Conditions for Purity Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes.
- Flow Rate: 1 mL/min.
- Detection: UV at 220 nm.
- Analysis: Integrate the peak areas to determine the percentage purity of the target peptide.
3. HPLC Conditions for Racemization Analysis:
- To analyze for racemization at the tyrosine residue, it is necessary to separate the desired L-Tyr diastereomer from the potential D-Tyr diastereomer. This often requires specialized chiral chromatography or derivatization, but sometimes separation can be achieved on high-resolution reverse-phase columns with optimized gradients[13][14][15][16].
- Column: A high-resolution C18 or a chiral column.
- Gradient: A shallow gradient may be required to resolve the diastereomers.
- Analysis: The presence of a secondary peak corresponding to the D-Tyr containing peptide indicates racemization. Quantify the percentage of the diastereomeric impurity by comparing its peak area to the total peak area of both isomers.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the key workflows in solid-phase peptide synthesis and the preparation of activated esters.
Caption: General workflow of solid-phase peptide synthesis (SPPS).
Caption: Synthesis of an N-Hydroxysuccinimide (NHS) active ester.
Conclusion
The choice between this compound, Fmoc-L-Tyr(tBu)-OPfp, and in situ activation of Fmoc-L-Tyr(tBu)-OH depends on the specific requirements of the peptide synthesis.
-
This compound represents a reliable and widely used option, offering a good compromise between reactivity and stability.
-
Fmoc-L-Tyr(tBu)-OPfp is a more reactive and stable alternative, which may be preferable for challenging couplings or when seeking to maximize reaction speed and efficiency.
-
In situ activation provides the highest level of flexibility and is well-suited for automated synthesis, with modern coupling reagents offering excellent performance with minimal racemization when used correctly.
For critical applications, it is recommended to perform a comparative study using a model peptide, as outlined in the provided protocols, to determine the optimal activation strategy for a specific peptide sequence and synthesis platform. By carefully considering the factors of coupling efficiency, racemization, stability, and handling, researchers can select the most appropriate activated tyrosine derivative to ensure the successful synthesis of high-quality peptides.
References
- 1. peptide.com [peptide.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ulab360.com [ulab360.com]
- 11. peptide.com [peptide.com]
- 12. Bot Detection [iris-biotech.de]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Structure of Fmoc-L-Tyr(tBu)-OSu via NMR Spectroscopy
For researchers engaged in peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of Fmoc-L-Tyr(tBu)-OSu, a critical protected amino acid derivative. We will delve into the expected NMR data, compare it with common alternatives, and provide a detailed experimental protocol.
Structural Confirmation by NMR: Data Overview
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are employed to verify the presence and connectivity of its three key components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the O-tert-butylated tyrosine residue, and the N-hydroxysuccinimide (OSu) ester.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Precursors
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound (Predicted) | Fmoc | 7.85-7.30 (m, 8H) | 143.8, 141.3, 127.8, 127.1, 125.1, 120.0 |
| Fmoc-CH, CH₂ | 4.5-4.2 (m, 3H) | 67.5, 47.2 | |
| Tyr(tBu) - Aromatic | 7.10 (d, 2H), 6.90 (d, 2H) | 154.5, 131.5, 130.0, 124.5 | |
| Tyr(tBu) - α-CH | ~4.7 (m, 1H) | ~55.0 | |
| Tyr(tBu) - β-CH₂ | ~3.2 (m, 2H) | ~37.0 | |
| Tyr(tBu) - tBu | 1.31 (s, 9H) | 78.5, 28.8 | |
| OSu | ~2.9 (s, 4H) | 169.0, 25.5 | |
| Fmoc-L-Tyr(tBu)-OH[1] | Fmoc | 7.76 (d, 2H), 7.59 (t, 2H), 7.40 (t, 2H), 7.31 (t, 2H) | 144.0, 141.3, 127.7, 127.1, 125.3, 120.0 |
| Fmoc-CH, CH₂ | 4.39 (d, 2H), 4.22 (t, 1H) | 66.8, 47.3 | |
| Tyr(tBu) - Aromatic | 7.08 (d, 2H), 6.86 (d, 2H) | 154.2, 131.8, 130.4, 124.2 | |
| Tyr(tBu) - α-CH | 4.35 (m, 1H) | 56.5 | |
| Tyr(tBu) - β-CH₂ | 3.05 (dd, 1H), 2.95 (dd, 1H) | 37.5 | |
| Tyr(tBu) - tBu | 1.30 (s, 9H) | 78.3, 28.9 | |
| N-Hydroxysuccinimide (NHS)[2] | OSu | 2.84 (s, 4H) | 171.8, 25.6 |
Comparison with Alternative Reagents
This compound is a popular choice for introducing a protected tyrosine residue in solid-phase peptide synthesis (SPPS). However, several alternatives exist, each with its own advantages and disadvantages.
Table 2: Comparison of this compound with Alternative Peptide Coupling Reagents
| Reagent | Activation Method | Advantages | Disadvantages | NMR Confirmation Notes |
| This compound | Pre-activated N-hydroxysuccinimide ester | High reactivity, stable, commercially available. | Can be sensitive to moisture. | Look for characteristic singlet of OSu protons around 2.9 ppm. |
| Fmoc-L-Tyr(tBu)-OH + Coupling Reagent (e.g., HBTU, HATU) | In situ activation with a carbodiimide or phosphonium/uronium salt | High coupling efficiency, can be used for difficult couplings. | Requires an additional coupling reagent, potential for side reactions. | NMR of the starting material, Fmoc-L-Tyr(tBu)-OH, is confirmed. The success of the coupling is monitored by HPLC-MS. |
| Fmoc-L-Tyr(tBu)-F | Acid fluoride | Highly reactive, fast coupling kinetics. | Sensitive to moisture, can be more expensive. | The fluorine atom would introduce characteristic splitting in the ¹³C NMR spectrum of the carbonyl carbon. |
| Fmoc-L-Tyr(tBu)-Cl | Acid chloride | Very high reactivity. | Highly sensitive to moisture, can lead to racemization. | The carbonyl carbon signal in the ¹³C NMR would be shifted downfield compared to the carboxylic acid. |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for acquiring and analyzing the NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is generally preferred for better resolution, but DMSO-d₆ can be used if solubility is an issue.
-
Concentration: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm proton connectivities within the Fmoc, tyrosine, and OSu moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
3. Data Analysis:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay) data.
-
Chemical Shift Referencing: Calibrate the spectra using the TMS signal at 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Multiplicity Analysis: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Assignment: Assign the observed signals to the specific protons and carbons of the this compound molecule based on their chemical shifts, integration values, multiplicities, and correlations from 2D NMR spectra.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
References
Performance of Fmoc-L-Tyr(tBu)-OSu in Different Peptide Synthesizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of tyrosine residues is fundamental to the synthesis of a vast array of biologically active peptides. The use of Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-L-Tyr(tBu)-OH), and its activated form, Fmoc-L-Tyr(tBu)-OSu, is a cornerstone of modern solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of the performance of this compound in different classes of automated peptide synthesizers, supported by experimental data and detailed protocols.
Executive Summary
The efficiency of incorporating this compound is critically dependent on the peptide synthesizer's technology, the coupling reagents employed, and the specific synthesis protocol. Microwave-assisted synthesizers generally offer significant advantages in speed and coupling efficiency, leading to higher purity and yield of the final peptide. Conventional synthesizers, while slower, remain robust and reliable platforms for peptide synthesis. The choice of synthesizer and protocol should be guided by the desired scale, speed, and the complexity of the peptide being synthesized.
Comparative Data on Peptide Synthesizer Performance
While direct head-to-head comparisons of this compound performance across a wide range of commercial synthesizers are not extensively published, the following tables summarize typical performance characteristics based on the synthesizer's underlying technology and common coupling strategies.
Table 1: Comparison of Peptide Synthesizer Technologies for this compound Incorporation
| Feature | Microwave-Assisted Synthesizers (e.g., CEM Liberty Blue) | Conventional Synthesizers (e.g., ABI 433A, Pioneer) |
| Typical Coupling Time for this compound | 2 - 5 minutes | 30 - 60 minutes |
| Typical Deprotection Time | 30 seconds - 3 minutes | 15 - 30 minutes |
| Overall Synthesis Speed | Significantly faster, with cycle times as low as 4 minutes. | Slower, with cycle times of 1-2 hours.[1] |
| Crude Peptide Purity | Generally higher due to reduced side reactions and faster cycles.[2][3] | Good, but may be lower for difficult sequences due to longer reaction times. |
| Typical Yield | Often higher due to improved coupling efficiency.[4] | Generally good, but can be sequence-dependent. |
| Waste Generation | Newer models are optimized for reduced solvent consumption.[2] | Can be higher due to longer wash steps. |
| Cost | Higher initial investment. | Lower initial investment. |
Table 2: Influence of Coupling Reagents on this compound Performance
| Coupling Reagent | Key Advantages | Considerations |
| HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Highly efficient, cost-effective alternative to HATU, produces high purity peptides.[1][5] | Can be sensitive to moisture. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Extremely efficient, considered one of the best for difficult couplings.[1][6] | Higher cost compared to other reagents.[1] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Good performance, widely used in standard protocols.[1] | May be less efficient than HATU or HCTU for challenging sequences. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | Cost-effective and commonly used in conventional synthesis. | Slower reaction times compared to uronium salts. |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound using different types of automated peptide synthesizers. Researchers should optimize these protocols based on their specific peptide sequence and synthesizer model.
Protocol 1: Microwave-Assisted Peptide Synthesis (e.g., CEM Liberty Blue)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Microwave power: 30-40 W
-
Temperature: 75-90°C
-
Time: 30 seconds to 3 minutes.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Prepare a solution of this compound (4-5 equivalents), a suitable activator like HCTU or HATU (4-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (8-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Microwave power: 25-35 W
-
Temperature: 75-90°C
-
Time: 2 to 5 minutes.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
Protocol 2: Conventional Peptide Synthesis (e.g., ABI 433A)
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes at room temperature.
-
Washing: Wash the resin extensively with DMF.
-
Coupling of this compound:
-
Pre-activate this compound (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in the presence of DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated solution to the resin and allow it to react for 30-60 minutes at room temperature.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for the entire peptide sequence.
-
Final Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.
Visualizations
Signaling Pathway Involving Tyrosine Phosphorylation
Caption: A simplified representation of a Receptor Tyrosine Kinase (RTK) signaling pathway.
General Experimental Workflow for Fmoc-SPPS
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Alternatives to this compound
While this compound is a widely used and effective building block, other protected tyrosine derivatives are available.
Table 3: Alternative Protected Tyrosine Derivatives
| Derivative | Protecting Group | Cleavage Condition | Key Features |
| Fmoc-L-Tyr(Trt)-OH | Trityl (Trt) | Mildly acidic | More acid-labile than tBu, potentially useful for sensitive peptides. |
| Fmoc-L-Tyr(Boc)-OH | tert-Butoxycarbonyl (Boc) | Strongly acidic (e.g., TFA) | Orthogonal to Fmoc, but less commonly used in standard Fmoc-SPPS. |
| Fmoc-L-Tyr(PO(OBzl)₂)-OH | Dibenzylphosphono | Hydrogenolysis or strong acid | Used for the synthesis of phosphotyrosine-containing peptides. |
Conclusion
The performance of this compound in automated peptide synthesizers is a multifactorial equation. Microwave-assisted synthesizers, coupled with highly efficient activating reagents like HCTU or HATU, offer a clear advantage in terms of speed, purity, and yield, making them ideal for high-throughput synthesis and the preparation of complex peptides. Conventional synthesizers remain a cost-effective and reliable option for routine peptide synthesis. The choice of methodology should be carefully considered based on the specific research or production needs, taking into account factors such as peptide length, complexity, desired purity, and available budget. The protocols provided in this guide offer a solid foundation for the successful incorporation of this compound, and by extension, the synthesis of high-quality tyrosine-containing peptides.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Kinetic studies of Fmoc-L-Tyr(tBu)-OSu coupling reactions
A Comparative Guide to Coupling Reactions of Fmoc-L-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure incorporation of amino acids is paramount. This guide provides a comparative analysis of common coupling methods for Fmoc-L-Tyr(tBu)-OH, a frequently used protected tyrosine derivative. The performance of N-succinimidyl ester activation (Fmoc-L-Tyr(tBu)-OSu) is compared with in-situ activation strategies employing various coupling reagents.
Performance Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the efficiency of the amide bond formation and the preservation of stereochemical integrity. While this compound is a pre-activated ester, in-situ activation of Fmoc-L-Tyr(tBu)-OH using coupling reagents is more common in modern SPPS. The following table summarizes the performance of several widely used coupling reagents.
| Coupling Reagent/Method | Relative Coupling Efficiency | Risk of Racemization | Recommended Use Cases |
| This compound | Moderate | Low | Solution-phase coupling or when pre-activated esters are preferred. |
| DIC/HOBt | High | Low to Moderate | A classic and cost-effective method suitable for most standard couplings. Racemization can be minimized by the HOBt additive.[1] |
| HBTU | Very High | Low to Moderate | A popular and efficient uronium-based reagent for routine SPPS.[1][2] |
| HATU | Very High | Low | Generally considered more efficient than HBTU, especially for hindered couplings, with a lower risk of racemization.[1][3] |
| COMU | Excellent | Very Low | A third-generation uronium reagent with high efficiency and low racemization, considered safer than HOBt/HOAt-based reagents.[3][4] |
| DEPBT | High | Very Low | A phosphonium-based reagent known for its remarkable resistance to racemization, particularly useful for sensitive amino acids.[3] |
Experimental Protocols
Detailed methodologies for the in-situ coupling of Fmoc-L-Tyr(tBu)-OH are provided below. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: DIC/HOBt Mediated Coupling
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[5][6]
Protocol 2: HBTU/DIPEA Mediated Coupling
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents), HBTU (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Pre-activation for a few minutes is often recommended.[7]
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-60 minutes.
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Protocol 3: HATU/DIPEA Mediated Coupling
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Activation: In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 20-45 minutes. HATU generally leads to faster coupling reactions compared to HBTU.[1]
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the factors influencing the choice of coupling method, the following diagrams are provided.
Caption: Experimental workflow for a typical Fmoc-L-Tyr(tBu)-OH coupling cycle in SPPS.
Caption: Key factors influencing the selection of a coupling reagent for Fmoc-L-Tyr(tBu)-OH.
References
A Head-to-Head Battle in Peptide Synthesis: Fmoc-L-Tyr(tBu)-OSu vs. Carbodiimide-Based Coupling
In the realm of peptide synthesis, the formation of the amide bond is the crucial step, and the choice of coupling method can significantly impact the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides a detailed comparison between two widely used approaches: the use of pre-activated Fmoc-amino acid active esters, specifically Fmoc-L-Tyr(tBu)-OSu, and the in situ activation of Fmoc-amino acids using carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
This comparison is designed for researchers, scientists, and drug development professionals to facilitate an informed decision on the most suitable coupling strategy for their specific synthetic needs.
Performance Comparison: A Quantitative Overview
To illustrate the practical differences between these two methodologies, the following table summarizes key performance indicators based on typical outcomes in peptide synthesis. While yields and purity are highly sequence-dependent, this data provides a representative comparison for the coupling of an Fmoc-protected amino acid to a resin-bound amine.
| Performance Metric | This compound | Carbodiimide + HOBt (e.g., DIC/HOBt) |
| Coupling Time | 1 - 4 hours | 2 - 12 hours |
| Typical Yield | > 95% | 90 - 99% |
| Purity (Crude) | High | Variable, potential for side-products |
| Racemization Risk | Very Low | Low to Moderate (suppressed by HOBt) |
| Byproducts | N-hydroxysuccinimide (water-soluble) | Substituted urea (e.g., DCU, DIU), N-acylurea |
| Ease of Use | Simple addition of the active ester | Requires pre-activation or co-addition of multiple reagents |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between the two methods lies in the activation of the carboxylic acid group of the Fmoc-amino acid.
This compound is a pre-activated N-hydroxysuccinimide (OSu) ester.[1] The succinimidyl ester is a good leaving group, allowing for a direct and efficient nucleophilic attack by the free amine of the growing peptide chain. This one-step aminolysis reaction is generally clean and proceeds with minimal side reactions.[2]
Carbodiimide-based coupling , on the other hand, involves the in situ activation of the Fmoc-amino acid's carboxylic acid. The carbodiimide (e.g., DCC, DIC) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the amine. However, it can also rearrange to form an unreactive N-acylurea, a common side reaction that terminates the coupling.[2] To mitigate this and reduce the risk of racemization, an additive like HOBt is introduced.[3] HOBt rapidly converts the O-acylisourea to a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the desired peptide bond.[3]
Experimental Protocols
Below are detailed, representative protocols for both coupling methods in the context of solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling using this compound
This protocol assumes a standard Fmoc-SPPS workflow on a resin support.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and then DMF again (3 x 1 min).
-
Coupling:
-
Dissolve this compound (0.3 mmol, 3 equivalents) in a minimal amount of DMF.
-
Add the solution to the resin.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents).
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Coupling using DIC/HOBt
This protocol outlines the in situ activation and coupling of Fmoc-L-Tyr(tBu)-OH.
-
Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (0.3 mmol, 3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 4 hours.
-
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and the soluble diisopropylurea byproduct.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis, highlighting the key stages for both methods.
Conclusion: Making the Right Choice
Both this compound and carbodiimide-based coupling methods are effective for peptide synthesis. The choice between them often depends on the specific requirements of the synthesis and the priorities of the researcher.
This compound is the preferred choice when:
-
Simplicity and convenience are paramount: The one-step addition of the pre-activated ester streamlines the workflow.
-
Minimizing side reactions is critical: The clean nature of the reaction leads to higher purity of the crude product and simplifies purification.
-
Racemization must be strictly avoided: Active esters are known for their low propensity to cause racemization.[2]
Carbodiimide-based coupling (e.g., DIC/HOBt) is a suitable option when:
-
Cost is a primary concern: The individual reagents for in situ activation are often more economical than pre-activated esters.
-
Flexibility is required: This method allows for the use of any Fmoc-amino acid without the need for a pre-activated version.
-
Established protocols are in place: Many laboratories have well-optimized protocols for carbodiimide-based couplings.
Ultimately, for syntheses where the highest purity and reliability are desired, especially for complex or long peptides, the use of a pre-activated ester like this compound offers distinct advantages in terms of efficiency and a cleaner reaction profile.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-L-Tyr(tBu)-OSu: A Guide for Laboratory Professionals
Researchers and laboratory managers are urged to adhere to a risk-assessed disposal process, prioritizing safety and regulatory compliance. The following step-by-step procedure outlines the recommended best practices for the disposal of Fmoc-L-Tyr(tBu)-OSu.
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to consult your institution's specific safety guidelines and ensure appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.
Step-by-Step Disposal Procedure
-
Initial Assessment : Determine if the this compound waste is contaminated with any other hazardous materials. If so, the disposal protocol must account for all constituents of the waste stream.
-
Waste Collection :
-
Solid Waste : Collect un- or minimally-contaminated solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Contaminated Materials : Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be placed in the same designated waste container.
-
-
Labeling : Ensure the waste container is accurately labeled with the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, pending collection by your institution's environmental health and safety (EHS) department.
-
Final Disposal : Arrange for the disposal of the waste through your institution's approved chemical waste management program. They will ensure the material is transported to an approved waste disposal facility.[1] It is the responsibility of the waste generator to ensure compliance with all applicable local, regional, and national regulations.
Quantitative Data Summary
While a comprehensive SDS for this compound is not available, key physical and chemical properties have been compiled from various sources.
| Property | Value |
| CAS Number | 155892-27-6[2][3] |
| Molecular Formula | C₃₂H₃₂N₂O₇[2][3] |
| Molecular Weight | 556.6 g/mol [2] |
| Appearance | White to off-white powder[2] |
| Melting Point | 107 - 117 °C[2] |
| Storage Temperature | 0 - 8 °C[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This compound Disposal Workflow
It is important to note that while the related compound, Fmoc-L-Tyr(tBu)-OH, is generally not classified as a hazardous substance, the final determination for disposal of this compound must be made in accordance with institutional policies and local regulations. Always err on the side of caution and consult with your institution's EHS department for definitive guidance.
References
Personal protective equipment for handling Fmoc-L-Tyr(tBu)-OSu
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-L-Tyr(tBu)-OSu. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. The presence of the N-hydroxysuccinimide ester (-OSu) functional group renders this compound more reactive than its carboxylic acid counterpart, Fmoc-L-Tyr(tBu)-OH, necessitating meticulous handling.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when working with this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be worn in situations with a potential for splashing.[1] |
| Hand Protection | Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for tears or holes before each use. Contaminated gloves should be disposed of immediately after handling the compound.[2] |
| Body Protection | A full-length, buttoned laboratory coat is mandatory. For handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit may be required.[3] |
| Respiratory Protection | When handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. For larger amounts, or if dust is generated, a NIOSH-approved N95 or P1 dust mask is required.[3] In poorly ventilated areas, a self-contained breathing apparatus (SCBA) must be used.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
-
Preparation:
-
Verify that the work area is well-ventilated, preferably within a chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are unobstructed and readily accessible.[1]
-
Don all personal protective equipment as detailed in the table above.
-
Assemble and prepare all necessary laboratory equipment, such as spatulas, weighing paper, and reaction vessels, beforehand.
-
-
Weighing and Transfer:
-
Handle the compound as a solid powder, taking care to avoid the generation of dust.[2]
-
Use a clean micro-spatula for all transfers.
-
Weigh the desired quantity of the compound on weighing paper or in a tared container inside the fume hood.
-
Carefully transfer the weighed solid into the reaction vessel.
-
-
Reaction Setup:
-
When dissolving the solid, add the solvent slowly to prevent splashing.
-
Keep the reaction vessel covered whenever possible.
-
If the protocol requires heating, use a controlled heating source like a heating mantle equipped with a temperature controller.
-
-
Post-Reaction:
-
If necessary, quench the reaction with caution.
-
Allow the reaction mixture to return to ambient temperature before opening the vessel.
-
-
Decontamination:
-
Thoroughly wipe down the work surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a cleaning with soap and water.
-
Clean all glassware and equipment according to standard laboratory procedures.
-
Remove PPE in the correct sequence to prevent any skin or clothing contamination.
-
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All waste containing this compound, including residual material and contaminated solvents, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Under no circumstances should chemical waste be poured down the drain.[2]
-
All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[2]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be placed in the solid hazardous waste container.
-
Contaminated reusable items, including lab coats, must be professionally laundered and should not be taken to personal residences.
-
Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
